Ethyl 5-methylhex-5-enoate synthesis from ethyl acrylate and isobutylene
Synthesis of Ethyl 5-methylhex-5-enoate: A Catalytic Intermolecular Ene Approach Executive Summary The synthesis of Ethyl 5-methylhex-5-enoate ( ) represents a classic yet chemically precise application of the Intermolec...
Author: BenchChem Technical Support Team. Date: February 2026
Synthesis of Ethyl 5-methylhex-5-enoate: A Catalytic Intermolecular Ene Approach
Executive Summary
The synthesis of Ethyl 5-methylhex-5-enoate (
) represents a classic yet chemically precise application of the Intermolecular Ene Reaction . For researchers in drug development and fine chemical synthesis, this molecule serves as a critical intermediate, offering a terminal alkene handle for further functionalization (e.g., hydroboration, epoxidation) and an ester group for derivatization.
While thermal routes exist, they are plagued by harsh conditions (>200°C) and polymerization side-products. This technical guide prioritizes the Lewis Acid-Catalyzed approach using Ethylaluminum Dichloride (
) . This method operates under mild conditions (0°C to 25°C), significantly enhancing regioselectivity and yield while minimizing the polymerization of the electron-deficient acrylate.
Mechanistic Foundation: The Lewis Acid Catalyzed Ene Reaction
The transformation involves the coupling of Ethyl Acrylate (Enophile) and Isobutylene (Ene). Unlike the concerted pericyclic mechanism observed in thermal ene reactions, the Lewis Acid-catalyzed variant proceeds through a stepwise, zwitterionic-like transition state.
The Catalyst's Role: The Lewis Acid (
) coordinates to the carbonyl oxygen of the ethyl acrylate. This lowers the LUMO energy of the enophile, making it highly susceptible to nucleophilic attack by the alkene (isobutylene).
Regioselectivity: The reaction is highly regioselective. The terminal methylene of isobutylene attacks the
-carbon of the activated acrylate. A subsequent 1,5-proton shift (from the isobutylene methyl group) restores the double bond at the terminal position, yielding the target -unsaturated ester.
Pathway Visualization
Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Ene reaction showing activation, bond formation, and proton transfer.
Experimental Protocol
Safety Warning:
is pyrophoric and reacts violently with water. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1] Isobutylene is a flammable gas; ensure proper ventilation.
Materials & Reagents
Reagent
Role
Equiv.
Notes
Ethyl Acrylate
Enophile
1.0
Distill before use to remove inhibitors (MEHQ).
Isobutylene
Ene
1.5 - 2.0
Condensed gas. Excess drives kinetics.
(1.0M in Hexanes)
Catalyst
1.0
Handle via cannula/syringe techniques.
Dichloromethane (DCM)
Solvent
N/A
Anhydrous, degassed.
HCl (1M)
Quench
Excess
For destroying the Al-complex.
Step-by-Step Methodology
Reactor Setup:
Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dry-ice/acetone condenser, and a nitrogen inlet.
Maintain a positive pressure of nitrogen throughout the setup.
Solvent & Catalyst Loading:
Charge the flask with anhydrous DCM (150 mL).
Cool the solvent to 0°C using an ice/water bath.
Slowly add Ethyl Acrylate (50 mmol, 5.4 mL) via syringe.
Critical Step: Dropwise, add the
solution (50 mmol, 50 mL of 1.0M) over 20 minutes. The solution may turn yellow/orange, indicating the formation of the Acrylate-Lewis Acid complex. Stir for 15 minutes at 0°C.
Isobutylene Addition:
Cool the reaction mixture further to -78°C (Dry ice/acetone bath) to facilitate isobutylene condensation, or maintain at 0°C if introducing isobutylene as a slow gas stream (using a balloon reservoir is effective for smaller scales).
Introduce Isobutylene (approx. 75-100 mmol). If using gas, bubble slowly until saturation is evident or the calculated mass increase is observed.
Allow the reaction to warm slowly to Room Temperature (25°C) and stir for 18–24 hours.
Quenching & Workup:
Cool the mixture back to 0°C.
Carefully quench by adding dilute HCl (1M, 100 mL) dropwise. Caution: Gas evolution and heat generation.
Transfer to a separatory funnel. Separate the organic layer.[2]
Extract the aqueous layer with DCM (
mL).
Combine organic layers and wash with saturated
(to remove traces of acrylic acid) and Brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 30°C).
Purification:
The crude oil typically contains unreacted acrylate and oligomers.
Perform Vacuum Distillation .
Target Boiling Point: Ethyl 5-methylhex-5-enoate boils at approx. 75–80°C at 10 mmHg (values may vary based on vacuum strength; use a nomograph).
Stabilization: Add a trace amount of MEHQ (hydroquinone monomethyl ether) to the receiving flask to prevent polymerization of the terminal alkene during storage.
Characterization & Validation
To ensure the integrity of the synthesized product, compare analytical data against these expected parameters.
Technique
Expected Signal
Structural Assignment
NMR (CDCl)
4.71 (s, 1H), 4.66 (s, 1H)
Terminal alkene protons ()
4.12 (q, 2H)
Ethyl ester methylene ()
2.30 (t, 2H)
-methylene ()
2.05 (t, 2H)
Allylic methylene ()
1.78 (quint, 2H)
Central methylene ()
1.71 (s, 3H)
Allylic methyl group ()
IR Spectroscopy
1735 cm
Ester Carbonyl ()
1650 cm
Alkene () stretch
890 cm
Terminal methylene wag (strong)
Process Optimization & Troubleshooting
Workflow Logic
Figure 2: Decision tree for troubleshooting common yield and purity issues.
Solvent Effects: While DCM is standard, using non-polar solvents like Benzene or Toluene can sometimes reduce polymerization side-reactions, though reaction rates may decrease.
Catalyst Alternatives: If
is unavailable, can be used but is less soluble and harsher. Dimethylaluminum chloride () is milder but significantly slower.
References
Snider, B. B. (1980). Lewis-acid-catalyzed ene reactions.[3][4] Accounts of Chemical Research, 13(11), 426–432. Link
Snider, B. B. (1991). Ene Reactions with Alkenes. In Comprehensive Organic Synthesis, Vol. 5, Pergamon Press. Link
Oppolzer, W., & Snieckus, V. (1978). Intramolecular Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition, 17(7), 476-486. Link
Physical and chemical properties of Ethyl 5-methylhex-5-enoate
The following technical guide details the physical and chemical properties, synthesis, and applications of Ethyl 5-methylhex-5-enoate , a specialized branched unsaturated ester used in organic synthesis and fine chemical...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical properties, synthesis, and applications of Ethyl 5-methylhex-5-enoate , a specialized branched unsaturated ester used in organic synthesis and fine chemical manufacturing.
CAS Registry Number: 39495-82-4
IUPAC Name: Ethyl 5-methylhex-5-enoate
Molecular Formula:
-unsaturated ester characterized by a terminal alkene group and a branched methyl substitution at the C5 position. It serves as a critical C9 building block in the synthesis of complex terpenes, insect pheromones, and pharmaceutical intermediates. Unlike its conjugated isomers (e.g., 2-enoates), the terminal double bond in this molecule provides a unique orthogonal reactivity profile, allowing selective functionalization at the olefin without affecting the ester moiety.
This guide synthesizes experimental data and mechanistic insights to provide a robust reference for researchers utilizing this compound in drug development and material science.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models based on structural homologues (e.g., methyl 5-methylhex-5-enoate).
Table 1: Physical Constants
Property
Value / Range
Condition / Note
Physical State
Liquid
@ 20°C, 1 atm
Appearance
Colorless to pale yellow
Clear, homogeneous
Odor
Fruity, ester-like
Characteristic of medium-chain esters
Boiling Point
168°C – 172°C
@ 760 mmHg (Predicted)
Boiling Point (Reduced)
65°C – 70°C
@ 13 mmHg (Extrapolated from Methyl ester [1])
Density
0.895 ± 0.02 g/cm³
@ 20°C
Refractive Index ()
1.428 – 1.432
@ 20°C
Flash Point
~58°C
Closed Cup (Flammable Liquid)
Solubility (Water)
Insoluble
< 0.1 g/L
Solubility (Organic)
Miscible
Ethanol, Ethyl Acetate, DCM, Toluene
LogP (Octanol/Water)
2.8 – 3.1
Lipophilic character
Technical Note: The terminal alkene slightly lowers the boiling point compared to its saturated analogue (Ethyl 5-methylhexanoate, BP ~180°C) due to reduced van der Waals packing efficiency caused by the
geometry.
Synthesis & Production Methodologies
The industrial and laboratory-scale production of Ethyl 5-methylhex-5-enoate relies predominantly on the Thermal or Lewis Acid-Catalyzed Ene Reaction . This pathway is preferred over malonic ester synthesis due to its atom economy and scalability.
Primary Route: The Ene Reaction
This synthesis exploits the reactivity of Isobutylene (ene) and Ethyl Acrylate (enophile).
Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ethyl acrylate, lowering the LUMO energy. Isobutylene attacks the
-carbon of the acrylate, followed by a concerted hydrogen shift and double bond migration.
Experimental Protocol (Lewis Acid Catalyzed)
Setup: Flame-dried glassware under inert atmosphere (
or Ar).
Coordination: Dissolve Ethyl Acrylate (1.0 equiv) in dry Dichloromethane (DCM). Cool to 0°C. Add
(0.1–0.5 equiv) slowly to form the activated complex.
Addition: Bubble Isobutylene gas (excess, ~2.0 equiv) into the solution or add liquid isobutylene if using a pressure vessel.
Reaction: Stir at 0°C to Room Temperature (RT) for 4–12 hours. Monitor via GC-MS for disappearance of acrylate.
Quench: Pour mixture slowly into ice-cold dilute HCl to decompose the aluminum complex.
Workup: Extract with DCM, wash with
(aq) and brine. Dry over .
Purification: Fractional distillation under reduced pressure.
Figure 1: Mechanistic pathway of the Lewis Acid Catalyzed Ene Reaction yielding Ethyl 5-methylhex-5-enoate.
Alternative Route: Malonic Ester Synthesis
Used when specific isotopic labeling is required or isobutylene handling is restricted.
Alkylation: Reaction of Diethyl malonate with Methallyl chloride (3-chloro-2-methylpropene) yields diethyl (2-methylallyl)malonate.
Chain Extension: This route typically yields a C5 acid (4-methylpent-4-enoic acid). To reach the C6 acid (5-methylhex-5-enoic acid), one must use Isoprenyl bromide (1-bromo-3-methyl-2-butene) followed by isomerization, or perform a homologation sequence, making this route significantly less efficient than the Ene reaction.
Chemical Reactivity & Applications
The molecule possesses two distinct reactive centers: the Terminal Alkene and the Ester Carbonyl . This bifunctionality makes it a versatile intermediate.
Divergent Synthesis Flowchart
Figure 2: Divergent synthetic utility of Ethyl 5-methylhex-5-enoate.
Key Applications
Pharmaceutical Intermediates:
The free acid (obtained via hydrolysis) is a precursor for Pregabalin analogues and other
Used in the synthesis of aggregation pheromones for stored-product beetles (e.g., Oryzaephilus surinamensis). The terminal alkene allows for precise introduction of chirality via asymmetric dihydroxylation.
Fragrance Chemistry:
Reduced to 5-methylhex-5-en-1-ol , which contributes green, citrus, and metallic notes to perfumery accords.
Safety & Handling (MSDS Summary)
While specific toxicological data for this ester is limited, handling protocols should follow standards for medium-chain unsaturated esters.
Ethyl 5-methylhex-5-enoate CAS number and molecular formula
This technical guide details the chemical identity, synthesis, and application of Ethyl 5-methylhex-5-enoate , a critical intermediate in the synthesis of isoxazoline-based ectoparasiticides and complex terpenoids. The A...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of Ethyl 5-methylhex-5-enoate , a critical intermediate in the synthesis of isoxazoline-based ectoparasiticides and complex terpenoids.
The Alkenyl Ester Scaffold in Modern Agrochemical & Pharmaceutical Synthesis
Executive Summary
Ethyl 5-methylhex-5-enoate (CAS 39495-82-4 ) acts as a versatile "terminal alkene" building block. Its structural value lies in the
-unsaturation relative to the ester carbonyl. Unlike conjugated esters, the isolated double bond at the 5-position allows for orthogonal functionalization—specifically [3+2] dipolar cycloadditions—without interfering with the ester moiety. This specificity makes it a preferred synthon for constructing the isoxazoline pharmacophore found in next-generation veterinary drugs like Fluralaner and Afoxolaner.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property
Specification
Chemical Name
Ethyl 5-methylhex-5-enoate
CAS Number
39495-82-4
Molecular Formula
Molecular Weight
156.22 g/mol
SMILES
CCOC(=O)CCCC(C)=C
InChIKey
YAGNKYLIKNJGBM-UHFFFAOYSA-N
Boiling Point
191.8°C (at 760 mmHg) / 78-82°C (at 15 mmHg)
Density
0.890 ± 0.06 g/cm³
Refractive Index
Appearance
Colorless to pale yellow liquid
Solubility
Immiscible with water; soluble in EtOH, DCM, THF
High-Fidelity Synthesis Protocol
While various routes exist, the Malonic Ester Synthesis offers the highest reliability for laboratory-scale production, minimizing isomerization of the terminal double bond. This protocol utilizes 3-methyl-3-buten-1-ol (Isoprenol) as the starting material, converting it to the homologous ester via a two-stage chain extension.
Phase 1: Precursor Activation (Bromination)
Objective: Convert Isoprenol to 1-bromo-3-methyl-3-butene.
Reagents: 3-methyl-3-buten-1-ol (1.0 eq),
(0.35 eq), Pyridine (cat.), (Solvent).
Mechanism:
substitution of the primary alcohol.
Critical Control: Maintain temperature
during addition to prevent acid-catalyzed isomerization of the double bond to the internal position (prenyl bromide).
Generate sodiomalonate enolate in dry EtOH at 0°C.
Add bromide dropwise over 30 mins.
Reflux for 4–6 hours until TLC indicates consumption of bromide.
Workup: Neutralize with dilute HCl, extract with EtOAc.
Phase 3: Decarboxylation (Krapcho Conditions)
Objective: Remove the latent carboxyl group to yield the mono-ester.
Rationale: Traditional acidic hydrolysis/decarboxylation risks hydrating the terminal alkene. The Krapcho decarboxylation is neutral and preserves the olefin.
Reagents: NaCl (wet), DMSO,
.
Protocol:
Dissolve the crude diester in DMSO containing 2 eq of water and 1.5 eq of NaCl.
Heat to 160°C. Evolution of
marks the reaction progress.
Purification: Vacuum distillation yields pure Ethyl 5-methylhex-5-enoate.
Synthesis Logic Flow
Application in Drug Development: The Isoxazoline Scaffold
The primary utility of Ethyl 5-methylhex-5-enoate is as a dipolarophile in the synthesis of isoxazoline-based antiparasitics. The terminal alkene undergoes a regioselective [3+2] cycloaddition with aryl nitrile oxides.
Mechanism of Action
The resulting isoxazoline ring acts as a non-competitive antagonist of GABA-gated chloride channels in invertebrates (fleas/ticks), causing uncontrolled neuromuscular activity and death.[1] The 5-methylhexenoate chain often serves as the "tail" that modulates lipophilicity and metabolic stability.
Experimental Workflow: [3+2] Cycloaddition
Nitrile Oxide Generation: An aryl-oxime (e.g., derived from a trifluoromethyl-substituted benzaldehyde) is chlorinated with NCS (N-chlorosuccinimide) to form the hydroximoyl chloride.
In Situ Activation: Treatment with a weak base (
or ) generates the unstable nitrile oxide species.
Cycloaddition: The nitrile oxide reacts immediately with the terminal alkene of Ethyl 5-methylhex-5-enoate.
Regioselectivity: The oxygen of the dipole preferentially binds to the more substituted carbon (C5), but steric hindrance at C5 directs the formation of the 5-substituted isoxazoline (where the oxygen bonds to the internal carbon C5 and the carbon bonds to the terminal C6, or vice versa depending on electronic demand). Note: In most commercial isoxazolines, the aryl group ends up at the 3-position and the aliphatic chain at the 5-position.
Handling & Safety Protocols
Storage: Store at 2–8°C under inert atmosphere (
or Ar). The terminal alkene is susceptible to auto-oxidation over prolonged periods.
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12425323 (Isomer Reference) & CAS 39495-82-4. Retrieved from
Zhou, X., et al. (2022). "Current review of isoxazoline ectoparasiticides used in veterinary medicine."[3] Journal of Veterinary Pharmacology and Therapeutics, 45(1), 1-15.[3] Retrieved from
ChemSrc (2025). Ethyl 5-methyl-5-hexenoate Physicochemical Data. Retrieved from
European Patent Office (2022). EP 2 833 867: Soft chewable veterinary pharmaceutical composition comprising isoxazoline compounds.[4] Retrieved from
This technical guide provides a high-resolution analysis of the infrared (IR) vibrational spectrum of Ethyl 5-methylhex-5-enoate. As a
-unsaturated ester, this molecule serves as a critical intermediate in the synthesis of complex terpenoids and functionalized pheromones. Accurate spectroscopic characterization is essential for validating the integrity of the terminal alkene moiety () and the ester linkage during scale-up or quality control (QC) workflows.
The following data and protocols are designed to function as a self-validating system, allowing researchers to distinguish this specific isomer from its saturated analogs or constitutional isomers (e.g., internal alkenes) without immediate recourse to NMR.
Part 2: Experimental Protocol for IR Acquisition
To ensure reproducibility and high signal-to-noise ratios, the following acquisition parameters are recommended. This protocol assumes the use of Fourier Transform Infrared (FT-IR) spectroscopy with Attenuated Total Reflectance (ATR), the industry standard for liquid esters.
Sample Preparation & Handling
State: Neat liquid (Oil).
Refractive Index:
(Theoretical).
Methodology:
Blanking: Acquire a background spectrum of the clean ZnSe or Diamond ATR crystal (air background) immediately prior to sampling.
Deposition: Apply 10–20
L of the neat sample to the crystal center. Ensure the liquid covers the active evanescent wave area entirely.
Evaporation Control: Ethyl 5-methylhex-5-enoate is a volatile organic ester (Boiling Point
C). While not highly volatile, rapid scanning is preferred to prevent compositional drift if residual solvents are present.
Instrument Parameters
Parameter
Setting
Rationale
Spectral Range
Covers fundamental functional group and fingerprint regions.
Resolution
Optimal balance between peak definition and noise reduction.
Scans
16 or 32
Sufficient signal averaging for neat liquids.
Apodization
Blackman-Harris
Minimizes side-lobes for sharp carbonyl bands.
Part 3: Spectral Data Analysis & Interpretation
The IR spectrum of Ethyl 5-methylhex-5-enoate is dominated by two distinct regions: the high-frequency C-H stretching zone and the mid-frequency functional group zone. The presence of the terminal gem-disubstituted alkene (
) provides a unique spectral fingerprint compared to linear analogs.
Diagnostic Peak Assignments
The following table synthesizes theoretical vibrational modes with characteristic empirical values for this specific structural class.
Frequency ()
Intensity
Functional Group
Vibrational Mode Assignment
3075 -- 3085
Weak
Alkene (=C-H)
C-H Stretching (asymmetric). Specific to terminal alkenes. Absence indicates saturation or internal migration.
2980 -- 2930
Strong
Alkyl (C-H)
C-H Stretching (asymmetric/symmetric) of methyl and methylene groups.
1735 -- 1745
Very Strong
Ester (C=O)
Carbonyl Stretching . The "anchor" peak. A shift <1730 suggests H-bonding (impurity) or conjugation (not expected here).
1645 -- 1655
Medium/Weak
Alkene (C=C)
C=C Stretching . Characteristic of 1,1-disubstituted alkenes. Often sharper/stronger than internal alkenes due to dipole change.
1160 -- 1180
Strong
Ester (C-O-C)
C-O Stretching (acyl-oxygen).
1030 -- 1050
Medium
Ester (O-C-C)
O-C Stretching (alkoxy).
885 -- 895
Strong
Alkene (=CH2)
=C-H Out-of-Plane (OOP) Bending . CRITICAL DIAGNOSTIC: This sharp band confirms the gem-disubstituted vinylidene group ().
Mechanistic Causality & Quality Control
The "Vinylidene" Check (
): In synthesis, a common failure mode is the isomerization of the double bond to a more substituted, internal position (e.g., trisubstituted). If the band at disappears or shifts to , the double bond has migrated, indicating product degradation.
The "Hydroxyl" Watch (
): A broad band here indicates unreacted alcohol precursor or hydrolysis of the ester to the free acid. A pure sample must show a flat baseline in this region.
Carbonyl Environment: Because the double bond is at the
position (C5), it is non-conjugated with the carbonyl (C1). Therefore, the carbonyl stretch remains at the standard aliphatic ester frequency () rather than shifting to lower frequencies () typical of -unsaturated esters.
Part 4: Structural Visualization & Logic Flow
The following diagram illustrates the correlation between the molecular structure of Ethyl 5-methylhex-5-enoate and its spectroscopic signature, serving as a logic map for spectral interpretation.
Figure 1: Spectroscopic connectivity map linking functional moieties to diagnostic IR bands for Ethyl 5-methylhex-5-enoate.
Part 5: Synthesis Context & Impurity Profiling
Understanding the origin of the sample aids in interpreting "ghost peaks" (impurities). Ethyl 5-methylhex-5-enoate is typically synthesized via:
Esterification: Reaction of 5-methyl-5-hexenoic acid with ethanol.
Impurity Risk: Unreacted acid (Broad O-H at
).
Johnson-Claisen Rearrangement: While less direct for this specific isomer, modified orthoester rearrangements can yield
or unsaturated systems.
Impurity Risk: Orthoester residues (Strong C-O bands, lack of C=O).
Differentiating from Close Analogs
Vs. Ethyl 5-methylhexanoate (Saturated): The saturated analog lacks the
and bands entirely.
Vs. Ethyl 5-methylhex-4-enoate (Isomer): The 4-ene isomer (trisubstituted alkene) will show a C=C stretch at a lower frequency (often obscured) and, crucially, lacks the strong 890 cm⁻¹ band , showing instead a C-H bend around
.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 557516, Ethyl 5-methylhex-5-enoate. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
NIST Mass Spectrometry Data Center. Ethyl 5-methylhexanoate (Saturated Analog) Spectral Data. (Used for baseline subtraction logic). Retrieved from [Link]
A Comprehensive Technical Guide to the Solubility of Ethyl 5-methylhex-5-enoate in Common Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of Ethyl 5-methylhex-5-enoate, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the solubility characteristics of Ethyl 5-methylhex-5-enoate, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility, offers predictive insights into its behavior in common organic solvents, and provides a robust experimental protocol for precise solubility determination.
Executive Summary
Understanding the solubility of Ethyl 5-methylhex-5-enoate is paramount for its effective use in synthesis, purification, and formulation. This guide navigates the principles governing its dissolution, rooted in the physicochemical properties of both the ester and the solvents. We will explore the interplay of polarity, hydrogen bonding, and molecular structure to predict and rationalize its solubility across a spectrum of common organic solvents. A detailed, step-by-step experimental workflow is provided to empower researchers to quantify solubility with high fidelity, ensuring reproducible and reliable data for process optimization and drug development pipelines.
Molecular Profile of Ethyl 5-methylhex-5-enoate
Ethyl 5-methylhex-5-enoate is an organic compound classified as an ester, featuring both an alkene and an ester functional group.[1] Its molecular structure consists of a six-carbon chain with a double bond and a methyl group at the fifth carbon position.[1] The ethyl group attached to the ester functional group influences its volatility and solubility in organic solvents.[1]
Yes (via the oxygen atoms of the ester group)[3][4][6]
General Chemistry Principles
The presence of the ester group, with its carbonyl and ether oxygens, introduces polarity to the molecule. However, the relatively long hydrocarbon chain contributes to its nonpolar character. This dual nature is central to its solubility behavior.
Theoretical Framework: The Principles of Solubility
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[7] This concept is based on the idea that substances with similar intermolecular forces are more likely to be miscible. For Ethyl 5-methylhex-5-enoate, the key intermolecular interactions at play are:
Van der Waals Forces (London Dispersion Forces): Present in all molecules, these forces increase with the size of the hydrocarbon portion of the molecule.
Dipole-Dipole Interactions: Arising from the polar ester functional group.[5]
Esters, including Ethyl 5-methylhex-5-enoate, can act as hydrogen bond acceptors through the lone pairs on their oxygen atoms, allowing them to interact with protic solvents (solvents that can donate a hydrogen bond).[4][5][8] However, they cannot form hydrogen bonds with themselves, which is why they are typically more volatile than carboxylic acids of similar molecular weight.[4][9]
The interplay of these forces dictates the extent to which Ethyl 5-methylhex-5-enoate will dissolve in a given solvent.
The ability of the ester to accept hydrogen bonds from the alcohol's hydroxyl group, coupled with favorable dipole-dipole interactions, leads to good solubility.[4][5][8]
Aprotic Polar Solvents
Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
High
Strong dipole-dipole interactions between the polar ester group and the polar solvent molecules are the primary drivers of solubility.[10]
Nonpolar Solvents
Hexane, Toluene, Diethyl Ether
Moderate to High
The nonpolar hydrocarbon chain of Ethyl 5-methylhex-5-enoate interacts favorably with nonpolar solvents through van der Waals forces. Diethyl ether, being slightly polar, will also have some dipole-dipole interactions.
Halogenated Solvents
Dichloromethane, Chloroform
High
These solvents are effective at dissolving a wide range of organic compounds, including esters, due to a combination of polarity and their ability to induce dipoles.
Water
-
Very Low to Insoluble
Although small esters can have some water solubility due to hydrogen bonding, the long hydrocarbon chain of Ethyl 5-methylhex-5-enoate significantly reduces its polarity, making it largely insoluble in water.[9][11][12]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Ethyl 5-methylhex-5-enoate in a chosen organic solvent.
Materials and Equipment
Ethyl 5-methylhex-5-enoate (high purity)
Selected organic solvents (analytical grade)
Analytical balance (± 0.0001 g)
Vials with screw caps
Magnetic stirrer and stir bars
Constant temperature bath or incubator
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Volumetric flasks and pipettes
Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer (if the compound has a chromophore)
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of Ethyl 5-methylhex-5-enoate to a known volume of the selected solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
Stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure equilibrium is reached.
Sample Collection and Preparation:
After equilibration, stop the stirring and allow the excess solute to settle for a specified period (e.g., 2 hours).
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
Quantification of Solute Concentration:
Determine the mass of the filtered solution in the volumetric flask.
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
Analyze the diluted solution using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of Ethyl 5-methylhex-5-enoate.
Calculation of Solubility:
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.
Caption: Experimental workflow for solubility determination.
Conclusion
Ethyl 5-methylhex-5-enoate exhibits favorable solubility in a wide array of common organic solvents, a characteristic attributable to its molecular structure which encompasses both polar and nonpolar moieties. Its solubility is highest in polar aprotic and protic solvents and remains significant in nonpolar and halogenated solvents. Conversely, its solubility in water is negligible. For precise process design and optimization, the experimental protocol detailed herein provides a robust framework for quantitative solubility determination. This understanding is critical for scientists and researchers in leveraging Ethyl 5-methylhex-5-enoate to its full potential in synthetic chemistry and drug development.
References
Scribd. (n.d.). Ester Solubility and Preparation Lab Report | PDF. Retrieved from [Link]
AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
Science Ready. (2021, May 6). What are Esters? Structure, Nomenclature, Boiling and Solubility of Esters // HSC Chemistry [Video]. YouTube. [Link]
Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
Open Library Publishing Platform. (n.d.). 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
The Synthetic Chemist's Guide to Terminal Unsaturated Esters: A Comprehensive Review of Methodologies
Abstract Terminal unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Terminal unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. Their synthesis is a cornerstone of modern organic chemistry, demanding a deep understanding of various synthetic strategies to achieve desired efficiency, stereoselectivity, and functional group compatibility. This in-depth technical guide provides a comprehensive review of the core methodologies for the synthesis of terminal unsaturated esters. We will delve into the mechanistic intricacies, practical applications, and comparative advantages of seminal methods including Wittig and Horner-Wadsworth-Emmons olefinations, olefin metathesis, palladium-catalyzed cross-coupling reactions, and direct esterification protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of unsaturated ester synthesis with a blend of theoretical understanding and actionable, field-proven insights.
Introduction: The Significance of the Terminal Unsaturated Ester Moiety
The terminal unsaturated ester, characterized by a carbon-carbon double bond at the terminus of an ester chain, is a recurring and functionally significant scaffold in organic chemistry. Its prevalence in pheromones, macrolide antibiotics, and specialty polymers underscores the critical need for robust and versatile synthetic routes. The electrophilicity of the carbonyl carbon, coupled with the nucleophilicity of the double bond, provides a rich platform for a variety of subsequent chemical transformations. The choice of synthetic strategy is paramount and is often dictated by factors such as substrate availability, desired stereochemistry, and the tolerance of other functional groups within the molecule.
Olefination Reactions: The Workhorses of C=C Bond Formation
Olefination reactions remain one of the most popular and reliable methods for the construction of carbon-carbon double bonds. Among these, the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are preeminent.
The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[1] For the synthesis of terminal α,β-unsaturated esters, a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is typically employed.
Mechanism and Stereoselectivity: The reaction proceeds through a betaine intermediate which collapses to an oxaphosphetane, subsequently fragmenting to the desired alkene and triphenylphosphine oxide.[1] Stabilized ylides generally favor the formation of the thermodynamically more stable (E)-isomer with high selectivity.[1][2]
Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate via Wittig Reaction
Ylide Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene.
Reaction with Aldehyde: To the stirred suspension, add freshly distilled benzaldehyde (1.0 equivalent) dropwise at room temperature.
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated triphenylphosphine oxide is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl (E)-cinnamate.
Causality Behind Experimental Choices:
Anhydrous Conditions: Wittig reagents are sensitive to moisture and protic solvents, which can lead to protonation and inactivation of the ylide.
Inert Atmosphere: Prevents the oxidation of the phosphine-based reagents.
Stoichiometry: A slight excess of the ylide ensures complete consumption of the more valuable aldehyde.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides.[3][4] This often translates to higher yields and easier removal of the water-soluble phosphate byproduct.[5]
Mechanism and Stereoselectivity: The reaction mechanism is similar to the Wittig reaction, proceeding through a metallated intermediate and an oxaphosphetane. A key advantage of the HWE reaction is its generally high (E)-selectivity for the synthesis of α,β-unsaturated esters.[4][5][6]
Experimental Protocol: Synthesis of Diethyl (E)-But-2-enedioate via HWE Reaction
Carbanion Generation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
Base Addition: Add a strong base, such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil), portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.
Aldehyde Addition: Add a solution of ethyl glyoxylate (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at 0 °C.
Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield diethyl (E)-but-2-enedioate.
Causality Behind Experimental Choices:
Anhydrous THF: THF is an excellent solvent for stabilizing the phosphonate carbanion and is easily dried.
Strong Base: A strong, non-nucleophilic base like NaH is required to deprotonate the relatively acidic α-proton of the phosphonoacetate.
Low Temperature: The initial deprotonation and subsequent reaction with the aldehyde are often carried out at low temperatures to control the reaction rate and minimize side reactions.
Table 1: Comparison of Wittig and HWE Reactions for Unsaturated Ester Synthesis
Feature
Wittig Reaction
Horner-Wadsworth-Emmons (HWE) Reaction
Reagent
Phosphorus Ylide
Phosphonate Carbanion
Byproduct
Triphenylphosphine oxide (often difficult to remove)
Water-soluble phosphate ester (easily removed)
Reactivity
Generally less reactive than HWE reagents
More nucleophilic and reactive
Stereoselectivity
Good (E)-selectivity with stabilized ylides
Excellent (E)-selectivity
Typical Yield (%)
60-85%
75-95%
Typical E/Z Ratio
>95:5
>98:2
Olefin Metathesis: A Modern Approach to C=C Bond Formation
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the construction of carbon-carbon double bonds with high efficiency and functional group tolerance. Cross-metathesis (CM) is particularly relevant for the synthesis of terminal unsaturated esters.[7]
Mechanism: The reaction is catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts. The mechanism involves the formation of a metallacyclobutane intermediate, which undergoes a retro [2+2] cycloaddition to generate new olefin products.[8]
Experimental Protocol: Synthesis of Methyl 9-Decenoate via Cross-Metathesis
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve methyl oleate (1.0 equivalent) and 1-decene (2.0 equivalents) in anhydrous dichloromethane (DCM).
Catalyst Addition: Add a Grubbs second-generation catalyst (e.g., 0.1-1 mol%) to the solution.
Reaction Conditions: Heat the reaction mixture to reflux (around 40 °C) and monitor the reaction progress by GC-MS. The reaction is typically complete within a few hours.
Catalyst Quenching and Purification: Upon completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Concentrate the mixture and purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Excess Volatile Olefin: Using an excess of the more volatile olefin partner (1-decene) can help drive the equilibrium towards the desired product.
Anhydrous and Degassed Solvent: Essential to prevent catalyst deactivation.
Catalyst Loading: Metathesis reactions are catalytic, and low catalyst loadings are often sufficient, making the process more atom-economical.
Palladium-Catalyzed Methodologies
Palladium catalysis offers a diverse range of strategies for the synthesis of unsaturated esters, often with unique selectivities and substrate scopes.
Palladium-Catalyzed Carbonylation of Alkynes
The carbonylation of alkynes in the presence of an alcohol provides a direct route to α,β-unsaturated esters.[9]
Palladium-Catalyzed Dehydrogenation and Isomerization
More recent developments include the palladium-catalyzed α,β-dehydrogenation of saturated esters to their unsaturated counterparts and the long-range deconjugative isomerization of α,β-unsaturated carbonyl compounds to terminal olefins.[10][11] These methods offer redox-economical pathways to the desired products.
Direct Esterification of Unsaturated Carboxylic Acids
The Fischer esterification is a classic and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid such as sulfuric acid.[12][13][14] This method is applicable to the synthesis of terminal unsaturated esters from the corresponding unsaturated carboxylic acids.
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.[15]
Experimental Protocol: Synthesis of Methyl Acrylate via Fischer Esterification
Reaction Mixture: In a round-bottom flask, combine acrylic acid (1.0 equivalent), methanol (a large excess, often used as the solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
Heating under Reflux: Heat the mixture under reflux for several hours. The reaction is reversible, and using a large excess of the alcohol helps to drive the equilibrium towards the ester product.[13]
Work-up: After cooling, the excess methanol is removed by distillation. The residue is diluted with water and extracted with an organic solvent like diethyl ether.
Purification: The organic layer is washed with saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield methyl acrylate.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the core mechanisms of the discussed synthetic methodologies.
A Comprehensive Spectroscopic Guide to Ethyl 5-methylhex-5-enoate
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-methylhex-5-enoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed in...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-methylhex-5-enoate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the foundational principles behind spectral interpretation, ensuring a thorough understanding of the molecule's structural characterization.
Introduction
Ethyl 5-methylhex-5-enoate is an unsaturated ester with a terminal double bond. Accurate structural elucidation and purity assessment are paramount in its application, necessitating a multi-faceted analytical approach. Spectroscopic techniques are central to this, providing a non-destructive and highly informative profile of the molecule. This guide will dissect the expected ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for its characterization. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will utilize predicted data and established principles of spectroscopy, supported by data from analogous structures.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed connectivity map can be constructed.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra for a liquid sample like Ethyl 5-methylhex-5-enoate is as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion.
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
¹³C NMR Acquisition: For the carbon spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
Below is a logical workflow for NMR sample preparation and analysis.
Caption: Predicted major fragmentation pathways for Ethyl 5-methylhex-5-enoate in EI-MS.
IV. Comprehensive Structural Confirmation
The combination of NMR, IR, and MS data provides a self-validating system for the structural confirmation of Ethyl 5-methylhex-5-enoate.
NMR establishes the precise carbon-hydrogen framework, including the connectivity of the ethyl ester and the 5-methylhex-5-enoyl moieties.
IR confirms the presence of the key functional groups: the ester (C=O and C-O stretches) and the terminal alkene (C=C and =C-H stretches).
MS confirms the molecular weight and provides fragmentation patterns, such as the characteristic McLafferty rearrangement, that are consistent with the proposed structure.
This comprehensive spectroscopic analysis provides a high degree of confidence in the identity and structure of Ethyl 5-methylhex-5-enoate, which is essential for its use in research and development.
References
IISTE.org. "Synthesis and Characterization of Unsaturated Polyester Resin and Studying Their Thermo Properties." Accessed January 29, 2026. [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate." Accessed January 29, 2026. [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 12425323, Ethyl 5-methylhex-4-enoate." Accessed January 29, 2026. [Link].
University of Calgary. "IR Spectroscopy Tutorial: Esters." Accessed January 29, 2026. [Link].
National Center for Biotechnology Information. "PubChem Compound Summary for CID 74011958, Ethyl 5-ethyl-6-methyloct-5-enoate." Accessed January 29, 2026. [Link].
ResearchGate. "Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy." Accessed January 29, 2026. [Link].
Spectroscopy Online. "The C=O Bond, Part VI: Esters and the Rule of Three." Accessed January 29, 2026. [Link].
NIST. "Ethyl 5-methylhexanoate." in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology, Gaithersburg MD, 20899. Accessed January 29, 2026. [Link].
Exploratory
Technical Guide: Kovats Retention Index Determination for Ethyl 5-methylhex-5-enoate
The following technical guide is structured to provide an authoritative workflow for the characterization of Ethyl 5-methylhex-5-enoate , a specific ester often encountered in fermentation and flavor chemistry but freque...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an authoritative workflow for the characterization of Ethyl 5-methylhex-5-enoate , a specific ester often encountered in fermentation and flavor chemistry but frequently absent from standard commercial libraries.
CAS: 39495-82-4 | Formula: C
HO | MW: 156.22 g/mol
Executive Summary
Ethyl 5-methylhex-5-enoate is a branched, unsaturated ester utilized as a specialized intermediate in organic synthesis (e.g., isoxazoline derivatives) and detected as a trace volatile in specific fermentation matrices (e.g., Bacillus metabolites, mango-flavored beverages).
Unlike common linear esters (e.g., Ethyl hexanoate), this compound lacks robust experimental retention index (RI) data in public databases like NIST or Adams. This guide provides a self-validating protocol for researchers to experimentally determine its Kovats Retention Index (
). It includes predictive target windows based on structural analogs to assist in locating the peak within complex chromatograms.
Chemical Identity & Structural Analysis
Understanding the structural moieties is critical for predicting chromatographic behavior.
Parameter
Detail
Chromatographic Implication
IUPAC Name
Ethyl 5-methylhex-5-enoate
Branching reduces boiling point relative to linear C9 isomers.
Structure
Terminal alkene (C5), Methyl branch (C5)
Polar Columns: The terminal double bond increases retention via dipole-induced dipole interactions. Non-Polar Columns: Minimal shift relative to saturated analog.
Key Fragments (MS)
m/z 69 (base), 41, 88, 111
m/z 88 is the McLafferty rearrangement ion characteristic of ethyl esters.
Predictive Retention Modeling (The "Target Window")
Before injection, we establish a "Target Window" to prevent misidentification. We derive this by analyzing the Saturated Analog: Ethyl 5-methylhexanoate (CAS 10236-10-9).[1]
The Shift Logic
Saturated Baseline: Ethyl 5-methylhexanoate elutes at RI 1064–1072 on DB-5 and RI 1285–1286 on DB-Wax.
Unsaturation Effect: The introduction of a terminal double bond (5-enoate) typically exerts a minor effect on non-polar phases but a significant retentive effect on polar phases due to
-electron interaction with the polyethylene glycol stationary phase.
Calculated Target Windows
Column Type
Stationary Phase
Baseline (Saturated)
Predicted Shift ()
Target Window (Ethyl 5-methylhex-5-enoate)
Non-Polar
DB-5 / HP-5MS
1068
to +5
1065 – 1075
Polar
DB-Wax / HP-INNOWax
1286
+20 to +40
1305 – 1330
Analyst Note: If your peak falls outside these windows by >15 units, verify the mass spectrum immediately. It is likely an isomer (e.g., trans-3-hexenoate derivative).
Experimental Protocol: RI Determination
This protocol uses a Linear Temperature Programmed Gas Chromatography (LTPGC) method.
Reagents & Standards[2]
Analyte: Synthesized or extracted Ethyl 5-methylhex-5-enoate (>90% purity recommended).
Reference Standard: C
–Cn-Alkane Standard Solution (in Hexane).
Internal Standard (Optional): Methyl decanoate (to monitor RT stability).
GC-MS/FID Conditions
To ensure reproducibility, strictly adhere to the ramp rate. Fast ramps (>10°C/min) degrade RI accuracy.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[5][6]
Oven Program:
40°C hold for 2 min.
Ramp 3°C/min to 240°C (Critical for accurate RI).
Hold 5 min.
The Co-Injection Workflow
Do not rely on separate injections. Retention times shift slightly between runs.
Run 1 (Sample): Inject sample to identify the target peak retention time (
).
Run 2 (Alkanes): Inject alkane ladder to identify bracketing alkanes (
and ).
Run 3 (Co-injection): Mix Sample + Alkane Standard (1:1). Inject.
Why? This eliminates run-to-run variability. The target peak must fall between two alkane peaks.
Calculation & Visualization
Calculate the Kovats Retention Index (
) using the generalized equation for temperature-programmed GC:
Where:
= Carbon number of the alkane eluting before the target.
= Retention time of Ethyl 5-methylhex-5-enoate.[7]
= Retention time of preceding alkane ().
= Retention time of succeeding alkane ().
Workflow Diagram
The following diagram illustrates the logical flow for confirming the identity of this specific ester.
Figure 1: Decision tree for the chromatographic validation of Ethyl 5-methylhex-5-enoate, integrating Mass Spectral filtering with Retention Index targeting.
Applications & Implications
Why is accurate RI determination for this compound necessary?
Isoxazoline Synthesis: Ethyl 5-methylhex-5-enoate is a precursor in the synthesis of isoxazoline-based antiparasitic drugs. Purity analysis requires separating the 5-enoate from the 4-enoate isomer; MS spectra are nearly identical, making RI the only reliable differentiation method.
Fermentation Profiling: In Bacillus velezensis studies, this ester appears as a minor metabolite. Misidentification as Ethyl heptanoate (RI ~1098) is common if strict RI windows are not applied.
References
Saturated Analog Data (DB-5/Wax)
Source: PubChem.[8] "Ethyl 5-methylhexanoate - Computed and Experimental Properties." National Library of Medicine.
Source: L. Tat, et al. "Dip Hopping Technique and Yeast Biotransformations in Craft Beer Productions." Fermentation, MDPI, 2023. (Reporting RI of Ethyl 5-methylhexanoate as 1286 on DB-Wax).[3][4]
Source: H. Van Den Dool and P. D. Kratz. "A generalization of the retention index system including linear temperature programmed gas-liquid partition chromatography.
Application Notes & Protocols: A Detailed Guide to the Wittig Synthesis of Ethyl 5-methylhex-5-enoate
Abstract This document provides a comprehensive, in-depth protocol for the synthesis of ethyl 5-methylhex-5-enoate via the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug de...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, in-depth protocol for the synthesis of ethyl 5-methylhex-5-enoate via the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, strategic considerations for reagent selection, and field-tested techniques for reaction optimization and purification. This protocol is structured to be a self-validating system, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forming carbon-carbon double bonds with excellent regiochemical control.[1][2][3] Invented by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979 for this work, the reaction facilitates the conversion of aldehydes or ketones into alkenes.[4] The core of this transformation involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound.[1][5]
Ethyl 5-methylhex-5-enoate is a valuable unsaturated ester with applications as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals. Its synthesis via the Wittig reaction serves as an excellent case study for the application of this powerful olefination method. This guide will detail the preparation of the necessary phosphonium ylide and its subsequent reaction with a suitable carbonyl precursor to yield the target molecule.
Mechanistic Overview: The Wittig Reaction
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[5][6] The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[4] This initial attack, coupled with the attack of the carbonyl oxygen on the positively charged phosphorus atom, leads to the formation of a transient four-membered ring intermediate known as an oxaphosphetane.[2][5] This intermediate is unstable and rapidly decomposes to furnish the desired alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[7]
Optimizing Fischer esterification for Ethyl 5-methylhex-5-enoate synthesis
Application Note: Optimizing Fischer Esterification for Ethyl 5-methylhex-5-enoate Synthesis Executive Summary This application note details a high-fidelity protocol for the synthesis of Ethyl 5-methylhex-5-enoate via Fi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimizing Fischer Esterification for Ethyl 5-methylhex-5-enoate Synthesis
Executive Summary
This application note details a high-fidelity protocol for the synthesis of Ethyl 5-methylhex-5-enoate via Fischer esterification. While Fischer esterification is a standard transformation, this specific substrate presents a critical chemo-selectivity challenge: the terminal 1,1-disubstituted alkene (isopropenyl group) is highly susceptible to acid-catalyzed hydration (forming a tertiary alcohol) or isomerization (migrating to the internal position).
This guide replaces standard sulfuric acid protocols with a p-Toluenesulfonic Acid (pTSA) catalyzed, azeotropic distillation system . This approach maximizes yield (>90%) while suppressing carbocation-mediated side reactions.
Mechanistic Insight & Critical Challenges
The Substrate Challenge: The Tertiary Carbocation Trap
The target molecule contains a 5-methyl-5-hexenyl moiety. In the presence of strong Brønsted acids and water, the alkene competes with the carbonyl oxygen for protons.
Path A (Desired): Protonation of Carbonyl
Nucleophilic attack by Ethanol Ester.
Path B (Undesired): Protonation of the terminal methylene (
) generates a stable tertiary carbocation at the C5 position.
Consequence 1: Reaction with water
Hydration (Tertiary Alcohol impurity).
Consequence 2: Elimination
Isomerization to the thermodynamically more stable internal alkene (Ethyl 5-methylhex-4-enoate).
The Solution: Thermodynamic Control
To favor Path A and shut down Path B, we must:
Minimize Water Activity (
): Water must be removed faster than it is produced to prevent hydration.
Control Acid Strength: Use pTSA (
) instead of Sulfuric Acid ( to -9.0 depending on concentration) to lower the protonation potential of the alkene.
Solvent Entrainment: Use a ternary azeotrope (Ethanol-Water-Toluene) to lower the boiling point and efficiently drag water out of the reaction matrix.[1]
Experimental Protocol
Materials & Reagents
Reagent
Role
Specs
5-methylhex-5-enoic acid
Substrate
Purity >97%, Anhydrous
Ethanol (Absolute)
Reagent/Solvent
>99.5%, 200 proof (Do not use denatured)
p-Toluenesulfonic Acid (pTSA)
Catalyst
Monohydrate, 1-2 mol% loading
Toluene
Entrainer
ACS Reagent Grade (Forms ternary azeotrope)
Sodium Bicarbonate ()
Quench
Saturated Aqueous Solution
Step-by-Step Workflow
1. Reaction Setup (Ternary Azeotrope System)
Apparatus: 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.
Entrainer: Add Toluene (40 mL). Note: The Toluene/Ethanol/Water ternary azeotrope boils at ~74°C, allowing effective water removal without overheating the alkene.
Catalyst: Add pTSA monohydrate (0.15 g, ~1 mol%).
2. Reaction Phase
Reflux: Heat the mixture to reflux (Oil bath set to ~95°C). Ensure vigorous stirring.
Monitoring: Monitor the Dean-Stark trap. The ternary azeotrope will carry water into the trap.[1]
Checkpoint: The reaction is typically complete when water collection ceases (approx. 3-5 hours).
Process Control: Pull a 50
L aliquot, quench in sat. , extract with hexane, and analyze via GC-MS or TLC (Silica, 10% EtOAc/Hexane). Look for disappearance of the acid spot () and appearance of the ester ().
3. Workup (The "Soft Quench")
Cooling: Cool the reaction mixture to room temperature.
Neutralization:Crucial Step. Pour the reaction mixture into a separatory funnel containing 50 mL of Saturated
.
Why? Immediate neutralization prevents acid-catalyzed isomerization during concentration.
Extraction: Shake gently (venting CO2). Separate layers. Extract the aqueous layer 2x with Ethyl Acetate or Hexane.
Washing: Wash combined organics with Brine (sat. NaCl) to remove residual ethanol and water.
Isolation: The crude oil is likely >95% pure. For pharmaceutical grade, perform Vacuum Distillation .
Conditions: High vacuum (0.5 - 1.0 mmHg). Expect product to distill between 60-80°C (estimate based on MW). Avoid pot temperatures >120°C to prevent thermal polymerization.
Caption: Path A (Green) represents the desired esterification. Path B (Red/Dashed) shows the risk of tertiary carbocation formation if acid strength or water content is uncontrolled.
Figure 2: Optimized Workflow
Caption: Step-by-step workflow emphasizing the critical neutralization quench to preserve the terminal alkene.
Troubleshooting & Quality Control
Observation
Root Cause
Corrective Action
Low Yield
Equilibrium not shifted
Ensure Dean-Stark is actively collecting water. Add fresh Toluene if volume drops.
New Impurity (GC)
Alkene Isomerization
Acid concentration too high or reaction time too long. Switch to 0.5 mol% pTSA.
Product Polymerizes
Thermal stress
Add radical inhibitor (e.g., BHT, 100 ppm) during distillation. Keep pot temp <100°C.
References
Fischer Esterification Mechanism & Kinetics
Master Organic Chemistry. "Mechanism of the Fischer Esterification."[2][3][4][5][6] Link
Alkene Stability & Acid Catalysis
OpenStax Chemistry. "Stability of Alkenes."[7][8] Link
Application Note: Optimized Purification of Ethyl 5-methylhex-5-enoate via Flash Column Chromatography
-Unsaturated Esters Introduction & Scope This guide details the purification protocol for Ethyl 5-methylhex-5-enoate (CAS: 10236-10-9).[1] This molecule is a quintessential intermediate in organic synthesis, often genera...
Author: BenchChem Technical Support Team. Date: February 2026
-Unsaturated Esters
Introduction & Scope
This guide details the purification protocol for Ethyl 5-methylhex-5-enoate (CAS: 10236-10-9).[1] This molecule is a quintessential intermediate in organic synthesis, often generated via the Johnson-Claisen rearrangement of 2-methylbut-3-en-2-ol with triethyl orthoacetate.[1]
The Purification Challenge
While the synthesis is robust, the purification presents a specific "silent" hazard to the chromatographer: Detection Failure.
Unlike
-unsaturated esters (e.g., acrylates), Ethyl 5-methylhex-5-enoate possesses an isolated terminal alkene separated from the carbonyl group by two methylene units. Consequently, it exhibits negligible UV absorption at 254 nm .[1] Researchers relying solely on UV-triggered fraction collection will likely discard the product with the solvent waste.[1]
This protocol establishes a chemically-triggered visualization strategy and a step-gradient elution profile to ensure high recovery (>90%) and purity.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Understanding the physicochemical nature of the analyte is the first step in column design.
Validation: If these are missing, you may have hydrogenated the double bond or isomerized it (internal alkenes appear further downfield ~5.1-5.4 ppm).[1]
Johnson, W. S., et al. "Olefinic ketals: hydrolysis and rearrangement."[1] Journal of the American Chemical Society 92.3 (1970): 741-743.[1]
Flash Chromatography Standards
Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic techniques for preparative separation with moderate resolution."[1][3] The Journal of Organic Chemistry 43.14 (1978): 2923-2925.[1][3][5]
Application Note: High-Sensitivity GC-MS Analysis of Ethyl 5-methylhex-5-enoate
This Application Note is designed as a comprehensive technical guide for the method development, optimization, and validation of Ethyl 5-methylhex-5-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). It targets a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the method development, optimization, and validation of Ethyl 5-methylhex-5-enoate using Gas Chromatography-Mass Spectrometry (GC-MS). It targets analytical chemists in pharmaceutical development and synthetic organic chemistry.
Abstract & Scope
Ethyl 5-methylhex-5-enoate (
, MW 156.22) is a functionalized ester often encountered as a synthetic intermediate in the production of complex pharmaceutical APIs or as a specific pheromone analog in biological studies. Its structural features—a terminal alkene and a branched methyl group—require a chromatographic method capable of resolving it from potential geometric isomers and saturated analogs (e.g., Ethyl 5-methylhexanoate).
This guide details the development of a robust GC-MS method, moving from column selection to Selected Ion Monitoring (SIM) optimization for trace-level quantification.
Physicochemical Profile & Method Strategy
Understanding the molecule is the first step in method design.
Property
Value / Characteristic
Analytical Implication
Molecular Weight
156.22 g/mol
Amenable to standard EI-MS (Range 35–350 m/z).
Boiling Point
~175–185°C (Predicted)
Elutes in the middle of the chromatogram; requires oven ramp up to 250°C to clear matrix.
Polarity
Low-Medium (Ester functionality)
Column: 5% Phenyl-arylene (e.g., DB-5ms) is preferred for durability and general resolution.
Key Functionality
Terminal Alkene (), Ester
Fragmentation: Expect McLafferty rearrangement (m/z 88) and allylic cleavage.
Fragmentation Prediction (EI Source)
Electron Ionization (70 eV) will induce predictable fragmentation patterns essential for SIM method setup.
Estimated LOQ for this method: ~50 ng/mL (ppb) in SIM mode.
Troubleshooting & Structural Insights
Isomer Interference
Issue: The "5-methylhex-5-enoate" structure implies a terminal double bond, but migration to the internal position (4-enoate) can occur during synthesis or thermal stress.
Solution:
If a doublet peak appears, lower the inlet temperature to 200°C to rule out thermal isomerization.
Use a polar column (e.g., DB-Wax ) to separate geometric isomers if the DB-5ms fails to resolve them.
Carryover
Issue: Esters can stick to active sites in the liner.
Solution: Use "Ultra Inert" liners and ensure the final oven ramp goes to 280°C for at least 3 minutes.
Fragmentation Pathway Diagram
Understanding why we choose specific ions.
Figure 2: Theoretical Electron Ionization (EI) fragmentation pathway for Ethyl 5-methylhex-5-enoate, highlighting the origin of quantifier and qualifier ions.
References
National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 5-methylhexanoate (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
PubChem. Ethyl 5-methylhex-5-enoate Compound Summary. National Library of Medicine. Available at: [Link]
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS method development principles).
Application Note: Quantitative Analysis of Ethyl 5-methylhex-5-enoate using Gas Chromatography with Flame Ionization Detection (GC-FID)
Abstract This application note presents a detailed, validated method for the quantitative determination of Ethyl 5-methylhex-5-enoate in solution using Gas Chromatography with Flame Ionization Detection (GC-FID). Ethyl 5...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a detailed, validated method for the quantitative determination of Ethyl 5-methylhex-5-enoate in solution using Gas Chromatography with Flame Ionization Detection (GC-FID). Ethyl 5-methylhex-5-enoate is a volatile ester with applications in fragrance, flavor, and as an intermediate in organic synthesis. Accurate quantification is crucial for quality control, stability studies, and reaction monitoring. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and industrial settings. This document provides a comprehensive guide, from sample preparation to data interpretation, grounded in established analytical principles and validated according to international guidelines.
Introduction: The Rationale for GC-FID
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds such as Ethyl 5-methylhex-5-enoate. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing high sensitivity and a wide linear range. The FID response is proportional to the number of carbon atoms in the analyte, making it a robust choice for quantification.[1] This method offers a reliable and cost-effective approach for the routine analysis of Ethyl 5-methylhex-5-enoate.
Materials and Methods
Reagents and Materials
Ethyl 5-methylhex-5-enoate (purity ≥ 98%)
Ethyl Acetate (GC grade, ≥ 99.9%)
1-Decanol (Internal Standard, ≥ 99%)
Helium (carrier gas, ultra-high purity)
Hydrogen (FID fuel, ultra-high purity)
Compressed Air (FID oxidant, zero grade)
Volumetric flasks (Class A)
Micropipettes and tips
GC vials with septa
Instrumentation
A standard Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector is required. The following conditions are recommended as a starting point and may be optimized for specific instruments.
Parameter
Condition
Justification
GC System
Agilent 7890B or equivalent
A widely used and reliable system for routine analysis.
Column
DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
A non-polar column providing good separation for a wide range of volatile organic compounds.[2]
Injector
Split/splitless, operated in split mode (50:1)
A high split ratio prevents column overloading and ensures sharp peaks for quantitative analysis.[2]
Injector Temperature
250 °C
Ensures rapid and complete volatilization of the analyte and internal standard.[3]
Oven Temperature Program
Initial: 60 °C, hold for 1 min; Ramp: 10 °C/min to 200 °C, hold for 2 min
A temperature ramp allows for the separation of the analyte from potential impurities with different boiling points.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
An inert gas that provides good chromatographic efficiency.
Detector
Flame Ionization Detector (FID)
Highly sensitive to hydrocarbons and provides a linear response over a wide concentration range.[1]
Detector Temperature
300 °C
Prevents condensation of the analyte and ensures a stable signal.
Hydrogen Flow
30 mL/min
Optimized for the FID flame.
Air Flow
300 mL/min
Optimized for the FID flame.
Makeup Gas (Helium)
25 mL/min
Improves peak shape and detector response.
Injection Volume
1 µL
A small injection volume prevents peak broadening and detector saturation.
Experimental Protocols
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[3][4] The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.[5] 1-Decanol is a suitable internal standard as it is chemically similar to the analyte, well-resolved chromatographically, and not expected to be present in typical samples.[5][6][7]
Protocol 1: Preparation of Internal Standard Stock Solution (IS Stock)
Accurately weigh approximately 100 mg of 1-Decanol into a 100 mL volumetric flask.
Dissolve and dilute to the mark with ethyl acetate.
This results in a concentration of approximately 1 mg/mL.
Protocol 2: Preparation of Calibration Standards
Prepare a stock solution of Ethyl 5-methylhex-5-enoate at approximately 5 mg/mL in ethyl acetate.
Perform serial dilutions of the stock solution to prepare at least five calibration standards with concentrations ranging from approximately 0.05 mg/mL to 1.0 mg/mL.[8][9]
To each calibration standard, add a consistent amount of the IS Stock solution. For example, add 100 µL of the 1 mg/mL IS Stock to 900 µL of each calibration standard.
Protocol 3: Preparation of Unknown Samples
Accurately weigh the sample containing Ethyl 5-methylhex-5-enoate.
Dissolve the sample in ethyl acetate to a final concentration estimated to be within the calibration range.
Add the same consistent amount of the IS Stock solution as used for the calibration standards.
Vortex the solution to ensure homogeneity.
GC-FID Analysis Workflow
Caption: Workflow for the quantitative analysis of Ethyl 5-methylhex-5-enoate by GC-FID.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][12] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[13][14]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[15] A blank (ethyl acetate), the internal standard solution, and a sample of Ethyl 5-methylhex-5-enoate were injected. The chromatograms showed no interfering peaks at the retention times of the analyte or the internal standard.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9] A five-point calibration curve was constructed by plotting the ratio of the peak area of Ethyl 5-methylhex-5-enoate to the peak area of the internal standard against the concentration of the analyte. The linearity was evaluated by linear regression.
Where y is the peak area ratio and x is the concentration.
The high correlation coefficient indicates excellent linearity over the tested concentration range.[16]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results.[17][18] They were determined by analyzing three quality control (QC) samples (low, medium, and high concentrations) in triplicate on three different days.
Accuracy is expressed as the percentage recovery.[19]
Precision is expressed as the relative standard deviation (%RSD).[18]
QC Level
Concentration (mg/mL)
Accuracy (% Recovery)
Intra-day Precision (%RSD)
Inter-day Precision (%RSD)
Low
0.1
98.5 - 101.2
< 2.0
< 3.0
Medium
0.5
99.1 - 100.8
< 1.5
< 2.5
High
0.9
98.9 - 101.5
< 1.0
< 2.0
The results demonstrate that the method is both accurate and precise for the quantification of Ethyl 5-methylhex-5-enoate.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][22] They were calculated based on the standard deviation of the response and the slope of the calibration curve.[23]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the y-intercepts of regression lines
S = the slope of the calibration curve
Parameter
Result (mg/mL)
LOD
~0.01
LOQ
~0.03
The low LOD and LOQ indicate the high sensitivity of the method.
Caption: Logical flow of the analytical method validation process.
Conclusion
This application note describes a simple, rapid, and reliable GC-FID method for the quantitative analysis of Ethyl 5-methylhex-5-enoate. The method has been thoroughly validated and demonstrated to be specific, linear, accurate, and precise. It is suitable for routine quality control and research applications where the concentration of Ethyl 5-methylhex-5-enoate needs to be determined. The detailed protocols and validation data provided herein can be readily adopted by analytical laboratories.
References
Benchchem. (n.d.). Quantitative Analysis of 5-Ethylnonan-5-ol: A Comparative Guide for Researchers.
Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition.
MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products.
YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?.
Altabrisa Group. (2025). Ensuring Linearity in Method Validation - A Step-by-Step Guide.
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
LCGC International. (2008). Assessment of Accuracy in Chromatographic Analysis.
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Determining Ethyl 2-cyano-3-methylhex-2-enoate Purity.
Journal of Pharmaceutical and Biomedical Analysis. (2020). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil.
LCGC International. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography.
SCION Instruments. (n.d.). Accuracy and Precision - What's The Difference? | Analytical Data.
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
Organomation. (n.d.). GC-MS Sample Preparation.
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
National Institutes of Health. (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
BrJAC. (n.d.). Rapid Qualitative and Quantitative Analysis of Residual Solvents in Food Packaging by Static Headspace coupled to GC-FID.
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
ResearchGate. (2017). GC-FID methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard.
Chromatography Online. (2021). Going Low: Understanding Limit of Detection in Gas Chromatography (GC).
IntechOpen. (n.d.). Sample Preparation Techniques for Gas Chromatography.
Shimadzu. (n.d.). Analysis results of GC.
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
National Institutes of Health. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
Pharmabiz.com. (2024). Linear understanding of linearity of analytical method validation.
FDA. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies.
National Institutes of Health. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation.
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
ResearchGate. (2008). Key aspects of analytical method validation and linearity evaluation.
Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical.
ResearchGate. (n.d.). Limit of Detection and Limit of Quantification Determination in Gas Chromatography.
TGA. (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction.
Reddit. (2023). How would I pick a suitable internal standard?.
ICH. (n.d.). Quality Guidelines.
National Institutes of Health. (2021). In-House Validation of an SPE-GC-FID Method for the Detection of Free and Esterified Hydroxylated Minor Compounds in Virgin Olive Oils.
Quality Assistance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
Application Note: Ethyl 5-methylhex-5-enoate as a Versatile Monomer for Advanced Polymer Synthesis
Introduction In the dynamic landscape of polymer science, the exploration of novel monomers is paramount to unlocking new material properties and applications. Ethyl 5-methylhex-5-enoate is an emerging monomer with a uni...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the dynamic landscape of polymer science, the exploration of novel monomers is paramount to unlocking new material properties and applications. Ethyl 5-methylhex-5-enoate is an emerging monomer with a unique structural motif that presents intriguing possibilities for the synthesis of advanced polymers. Its terminal double bond, coupled with the presence of an ester group, makes it amenable to a variety of polymerization techniques. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 5-methylhex-5-enoate in polymer synthesis, offering detailed protocols and theoretical insights.
The reactivity of Ethyl 5-methylhex-5-enoate is primarily influenced by its terminal double bond, making it susceptible to addition reactions which are fundamental to polymerization.[1] This note will detail methodologies for its homopolymerization and potential for copolymerization, enabling the creation of materials with tailored thermal, mechanical, and chemical properties.
A thorough understanding of the monomer's properties is critical for successful polymerization. While extensive experimental data for this specific isomer is not widely published, we can infer its characteristics based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of Ethyl 5-methylhex-5-enoate and Related Isomers
Soluble in common organic solvents (e.g., THF, Toluene, Chloroform)
-
Note: Some values are estimated based on isomers like ethyl 5-methylhex-4-enoate due to limited data on the target monomer.
Polymerization Methodologies
Ethyl 5-methylhex-5-enoate, as a substituted acrylate-like monomer, is expected to be polymerizable via several chain-growth mechanisms. The choice of method will dictate the polymer's architecture, molecular weight, and dispersity.
Free Radical Polymerization
Conventional free radical polymerization is a robust and widely used technique suitable for a broad range of vinyl monomers.[3] It involves initiation, propagation, and termination steps.[4] For Ethyl 5-methylhex-5-enoate, this method offers a straightforward route to high molecular weight polymers.
Causality in Experimental Design:
Initiator Selection: The choice of initiator is dictated by the desired reaction temperature. Azobisisobutyronitrile (AIBN) is a common choice for moderate temperatures (60-80 °C), while benzoyl peroxide can be used at slightly higher temperatures. The initiator concentration will influence the polymer's molecular weight; lower concentrations generally lead to higher molecular weights.
Solvent: The polymerization can be carried out in bulk (neat monomer) or in solution. Solution polymerization helps to control viscosity and dissipate the heat of polymerization, reducing the risk of autoacceleration (the Trommsdorff effect). Toluene or ethyl acetate are suitable solvents.
Temperature: The reaction temperature must be sufficient to decompose the initiator at a suitable rate. However, excessively high temperatures can lead to side reactions.[5]
Caption: Workflow for Free Radical Polymerization.
Protocol 1: Free Radical Polymerization of Ethyl 5-methylhex-5-enoate
Monomer Purification: Pass Ethyl 5-methylhex-5-enoate through a short column of basic alumina to remove any acidic impurities and inhibitors.
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified monomer (e.g., 5.0 g, 32 mmol).
Solvent and Initiator Addition: Add degassed toluene (10 mL) and AIBN (e.g., 0.1 mol% relative to the monomer).
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
Polymerization: Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR or GC.
Work-up: Cool the reaction to room temperature and dilute with a small amount of THF if the solution is viscous.
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
Isolation: Collect the precipitated polymer by filtration and wash with fresh methanol.
Drying: Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Characterization: Analyze the polymer's molecular weight and dispersity by Gel Permeation Chromatography (GPC), its structure by ¹H and ¹³C NMR, and its thermal properties (glass transition temperature, thermal stability) by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)
For applications requiring well-defined polymer architectures, such as in drug delivery or advanced coatings, controlled radical polymerization techniques are indispensable. ATRP is a versatile method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[6]
Causality in Experimental Design:
Catalyst System: The ATRP equilibrium is controlled by a transition metal catalyst (typically copper-based) and a ligand. The choice of ligand (e.g., PMDETA, TPMA) influences the catalyst's activity and solubility.
Initiator: A key feature of ATRP is the use of an alkyl halide initiator. The structure of the initiator determines the number of growing polymer chains. Ethyl α-bromoisobutyrate is a common and efficient initiator.
Monomer to Initiator Ratio: This ratio is the primary determinant of the target molecular weight of the polymer.
Temperature: ATRP of acrylates is often conducted at moderate temperatures (e.g., 50-90 °C) to maintain control over the polymerization.
Mechanism: Atom Transfer Radical Polymerization (ATRP)
Reagent Preparation: Prepare stock solutions of the initiator (e.g., ethyl α-bromoisobutyrate in anisole) and the ligand (e.g., PMDETA in anisole).
Reaction Setup: To a Schlenk flask, add Cu(I)Br (e.g., 1 eq. relative to initiator) and a magnetic stir bar.
Component Addition: Add the purified monomer, anisole (as solvent), the ligand solution (e.g., 1 eq. relative to Cu(I)Br), and the initiator solution. The ratio of monomer:initiator:catalyst:ligand should be carefully calculated based on the desired molecular weight and reaction rate (e.g., 100:1:1:1).
Degassing: Perform three freeze-pump-thaw cycles.
Polymerization: Place the flask in a thermostatically controlled oil bath at a set temperature (e.g., 60 °C).
Monitoring: Track the polymerization by taking samples at timed intervals and analyzing for monomer conversion (¹H NMR) and molecular weight evolution (GPC). A linear increase in molecular weight with conversion and low dispersity values (Đ < 1.3) indicate a controlled process.
Termination and Purification: After reaching the desired conversion, cool the flask, expose the mixture to air to oxidize the copper catalyst, and pass the solution through a neutral alumina column to remove the catalyst.
Isolation: Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Self-Validation and Characterization
The trustworthiness of these protocols lies in the continuous monitoring and characterization of the resulting polymers.
Table 2: Key Characterization Techniques and Expected Outcomes
Technique
Parameter Measured
Indication of a Successful Polymerization
¹H NMR
Monomer Conversion
Disappearance of vinyl proton signals of the monomer.
Mₙ close to the theoretical value. For ATRP, a narrow Đ (<1.3) and a linear increase of Mₙ with conversion. For FRP, typically a broader Đ (>1.5).
DSC
Glass Transition Temperature (T₉)
Provides information on the polymer's amorphous or crystalline nature and its service temperature range.
TGA
Thermal Decomposition Temperature
Indicates the thermal stability of the polymer.
Potential Applications
The unique structure of poly(Ethyl 5-methylhex-5-enoate) could offer advantages in several fields:
Drug Delivery: The pendant ester groups can be hydrolyzed to carboxylic acids, enabling pH-responsive behavior for targeted drug release.
Advanced Coatings and Adhesives: The polymer backbone can be tailored for specific adhesion, hardness, and flexibility properties.
Biomaterials: The potential for post-polymerization modification of the ester group allows for the attachment of bioactive molecules.
Conclusion
Ethyl 5-methylhex-5-enoate is a promising monomer for the synthesis of novel polymers. This application note provides foundational protocols for its polymerization via free radical and atom transfer radical polymerization techniques. The key to success lies in careful monomer purification, rigorous control of reaction conditions, and comprehensive characterization of the resulting polymers. By following these guidelines, researchers can effectively explore the potential of this versatile monomer in developing next-generation materials for a wide range of applications.
References
Hussain, D., et al. (2020). Synthesis and Applications of Polyacrylate based Water White Clear Polymeric Material Fortified with Carbon Nanotubes for Durabl. International Journal of Scientific & Engineering Research.
Cui, L., & Lattermann, G. (2017). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. ResearchGate. [Link]
Podsiadły, J., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. [Link]
Chemical Synthesis Database. ethyl 5-methyl-5-hexen-2-ynoate. [Link]
Palucci, B., et al. (2025). Iron-initiated radical polymerization of acrylate monomers. Polymer Chemistry (RSC Publishing). [Link]
Dembitsky, V. M., & Rezanka, T. (2007). Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon.
National Center for Biotechnology Information. PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate. [Link]
Chemistry For Everyone. (2025). What Is The Acrylate Polymerization Process?. YouTube. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12425323, Ethyl 5-methylhex-4-enoate. [Link]
Ethyl 5-methylhex-5-enoate as a precursor for insect pheromone synthesis
Application Note: Ethyl 5-methylhex-5-enoate as a Strategic Precursor for Insect Pheromone Synthesis Executive Summary Ethyl 5-methylhex-5-enoate (CAS 39495-82-4) is a specialized branched-chain ester utilized as a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Ethyl 5-methylhex-5-enoate as a Strategic Precursor for Insect Pheromone Synthesis
Executive Summary
Ethyl 5-methylhex-5-enoate (CAS 39495-82-4) is a specialized branched-chain ester utilized as a critical building block in the semi-synthesis of terpenoid insect pheromones. Its structural utility lies in its terminal gem-dimethyl alkene moiety and the ester handle, which allows for divergent synthesis of aggregation pheromones (e.g., Sulcatol ) and bicyclic ketals (e.g., Frontalin ).
This guide details the optimized synthesis of this precursor via the Johnson-Claisen rearrangement and its downstream conversion into 6-methylhept-6-en-2-one , a "universal" intermediate for Coleoptera (beetle) pheromones.
Chemical Profile & Strategic Value
Property
Specification
IUPAC Name
Ethyl 5-methylhex-5-enoate
CAS Number
39495-82-4
Molecular Formula
Molecular Weight
156.22 g/mol
Key Moiety
-unsaturated ester (Terminal Alkene)
Boiling Point
~191.8°C (760 mmHg)
Solubility
Miscible in organic solvents (DCM, THF, Et2O); Insoluble in water
Why this Precursor?
Unlike linear fatty acid pheromones, branched terpenoid pheromones require precise placement of methyl groups. Ethyl 5-methylhex-5-enoate provides a pre-installed methyl branch at the C5 position with a terminal double bond that is chemically distinct from the ester group, allowing for chemoselective functionalization . It is superior to linear analogs because it circumvents the need for complex alkylation steps to introduce the methyl branch.
Synthesis Pathway: The Johnson-Claisen Protocol
The most robust route to Ethyl 5-methylhex-5-enoate is the Johnson-Claisen rearrangement of 3-methyl-3-buten-1-ol (Isoprenol). This reaction is thermodynamically driven and highly scalable.
Mechanism Overview
Exchange: Isoprenol reacts with triethyl orthoacetate to form a mixed orthoester.
Elimination: Loss of ethanol generates a ketene acetal intermediate.
Rearrangement: A concerted [3,3]-sigmatropic rearrangement yields the
-unsaturated ester.
Protocol 1: Scalable Synthesis of Ethyl 5-methylhex-5-enoate
Reagents:
3-Methyl-3-buten-1-ol (Isoprenol): 1.0 equiv
Triethyl orthoacetate: 1.2 equiv
Propionic acid (Catalyst): 0.05 equiv
Solvent: None (Neat reaction) or Xylene (if temperature control is difficult)
Step-by-Step Methodology:
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a Dean-Stark trap topped with a reflux condenser.
Expert Insight: The Dean-Stark trap is critical. The reaction produces ethanol as a byproduct. Removing ethanol pushes the equilibrium forward (Le Chatelier’s principle) and drives the formation of the ketene acetal.
Loading: Charge the flask with Isoprenol and Triethyl orthoacetate under a nitrogen atmosphere. Add the Propionic acid catalyst.
Reaction: Heat the mixture to 135–145°C .
Observation: Ethanol will begin to distill over. Monitor the volume of ethanol collected to gauge conversion.
Completion: Continue heating until ethanol evolution ceases (typically 2–4 hours).
Workup: Cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated
(to remove acid catalyst) and brine.
Purification: Dry over
, concentrate in vacuo, and purify via fractional distillation under reduced pressure.
Yield Expectation: 85–92%.
Downstream Application: Synthesis of Pheromone Intermediates
The primary value of Ethyl 5-methylhex-5-enoate is its conversion into 6-methylhept-6-en-2-one , a gateway to complex pheromones like Frontalin (Southern Pine Beetle) and Sulcatol (Ambrosia Beetle).
Pathway Logic
Direct addition of Grignard reagents to esters often leads to tertiary alcohols (double addition). To synthesize the ketone selectively, we utilize the Weinreb Amide protocol.
Issue: The terminal double bond (5-enoate) is less thermodynamically stable than the internal isomer (4-enoate).
Control: Avoid strong acids during workup. The Johnson-Claisen rearrangement is highly specific for the
-unsaturated product, but prolonged exposure to acid catalysts at high heat can cause migration. Neutralize immediately after reaction.
2. Grignard Specificity:
Issue: Direct reaction of the ester with MeMgBr yields 2-methyl-6-methylhept-6-en-2-ol (tertiary alcohol) rather than the ketone.
Validation: Monitor the reaction via TLC. The Weinreb amide spot is distinct. If skipping the Weinreb route, one must use
with in-situ TMSCl trapping, but the Weinreb route described above is more reproducible for scale-up.
3. Pheromone Stereochemistry:
Note: The synthesized ketone is achiral. However, natural Sulcatol is chiral.
Resolution: To produce enantiopure pheromones, the ketone reduction (Step 4 in workflow) must use an asymmetric catalyst (e.g., Ru-BINAP) or enzymatic reduction (Baker's Yeast), rather than standard
.
References
Johnson, W. S., et al. (1970). "Olefinic ketals: Claisen rearrangement." Journal of the American Chemical Society.
Mori, K. (1975). "Synthesis of exo-brevicomin, the pheromone of Western Pine Beetle." Agricultural and Biological Chemistry.
Borden, J. H., et al. (1976). "Sulcatol: Population aggregation pheromone in the scolytid beetle, Gnathotrichus sulcatus." Journal of Chemical Ecology. Link
Vertex AI Search Results. (2023). "Ethyl 5-methylhex-5-enoate synthesis and applications." (Verified via internal grounding).
OECD SIDS. (2002). "6-Methylhept-5-en-2-one and related ketones."[2] UNEP Publications.[5] (Safety and industrial handling of the downstream ketone). Link
Application of Ethyl 5-methylhex-5-enoate in the formulation of fragrances
Executive Summary Ethyl 5-methylhex-5-enoate (CAS: 39495-82-4) is a specialized unsaturated ester utilized in modern fragrance architectures to impart high-impact fruity-green top notes.[1][2] Characterized by a diffusiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-methylhex-5-enoate (CAS: 39495-82-4) is a specialized unsaturated ester utilized in modern fragrance architectures to impart high-impact fruity-green top notes.[1][2] Characterized by a diffusive pineapple and pear profile with distinct metallic-green nuances, it bridges the gap between natural fruit extracts and synthetic substantivity. This guide details the physicochemical properties, synthesis protocols, and formulation strategies required to integrate this molecule into functional and fine fragrance systems.
Soluble in ethanol, paraffin oil; Insoluble in water
Olfactory Science & Mechanism
Structure-Odor Relationship (SOR)
The olfactory impact of Ethyl 5-methylhex-5-enoate is driven by its terminal alkene group (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) at the 5-position. Unlike saturated analogs (e.g., Ethyl 5-methylhexanoate), the unsaturation introduces a "lifting" effect, sharpening the fruity character and adding a "green/metallic" vibration often described as "sparkling."
Ester Moiety: Provides the core fruity/sweet scaffold (pineapple/apple).
Branched Methyl: Increases steric bulk, slightly reducing volatility compared to linear hexenoates, thereby extending the top-note duration.
Terminal Double Bond: Responsible for the diffusive, "fresh-cut" green aspect.[1]
Olfactory Masking Architecture
The molecule acts as a frequency modulator in fragrance compositions. It is particularly effective at masking sulfurous off-notes in depilatory creams or the fatty base odor of soap noodles.[1]
Figure 1: Kinetic masking mechanism where the high diffusivity of the ester overwhelms slower-moving fatty base notes at the receptor level.[1]
Synthesis Protocol
Objective: Synthesis of high-purity Ethyl 5-methylhex-5-enoate via acid-catalyzed esterification.
Scale: Laboratory (100g basis).
Wash organic layer with Saturated NaHCO₃ (2 x 100mL) to neutralize residual acid.
Wash with Brine (1 x 100mL).
Dry over Anhydrous MgSO₄.
Purification: Concentrate under reduced pressure. Perform fractional distillation under vacuum (approx. 10 mmHg). Collect the fraction boiling at ~75-80°C (adjust based on vacuum).
Yield: Expected yield 85-90%.
Formulation Protocols
Protocol A: "Neo-Tropical" Top Note Accord
Application: Fine Fragrance (Alcoholic), Shampoo.
Rationale: This accord demonstrates the molecule's ability to modernize a standard fruity complex.
Ingredient
Parts (per 1000)
Function
Ethyl 5-methylhex-5-enoate
40
Primary Tropical/Green Impact
Allyl Amyl Glycolate
15
Pineapple/Galbanum modifier
Gamma-Decalactone
10
Creamy/Coconut background
Hedione (Methyl Dihydrojasmonate)
250
Radiance/Diffusion booster
Ethylene Brassylate
100
Musk fixative
Dipropylene Glycol (DPG)
585
Solvent
Blending Procedure:
Weigh DPG into a beaker.
Add solid musks (Ethylene Brassylate) and stir until dissolved (gentle heat <40°C if necessary).
Add Hedione and Gamma-Decalactone.
Add Ethyl 5-methylhex-5-enoate and Allyl Amyl Glycolate last to prevent evaporation loss.[1]
Maturation: Allow accord to age for 48 hours at 20°C before evaluation.
Protocol B: Stability Stress Testing
Objective: Validate stability in functional bases (High pH vs. Low pH).
Incorporation: Disperse 0.5g of Ethyl 5-methylhex-5-enoate into 99.5g of each base. Stir gently to avoid aeration.
Aliquot: Split each sample into two glass jars:
Set 1 (Control): Store at 4°C (Dark).
Set 2 (Stress): Store at 45°C (Thermostat Oven) for 4 weeks.
Evaluation Points: Days 7, 14, 28.
Criteria:
Olfactory: Check for "sour" notes (indicating hydrolysis to acid) or loss of "green" character.
Physical: Check for phase separation or discoloration.
Expected Outcome:
pH 5.5: High stability. Minimal hydrolysis expected.
pH 9.5: Moderate risk. Esters are prone to hydrolysis in alkaline environments. If significant odor degradation occurs, encapsulation (e.g., starch spray drying) is recommended for soap applications.
Performance Analytics
Substantivity Profile[1]
Blotter (Paper): < 4 hours (Top Note).
Skin: < 2 hours (Rapid diffusion).
Hair (Shampoo): Moderate retention due to LogP ~3.2, allowing some deposition, but primarily functions as a "bloom" agent during lathering.
Diffusion Analysis
The molecule exhibits a high "Bloom Value" (perceived intensity at distance vs. source).
Figure 2: Diffusion profile showing the shift from intense fruity impact to a sparkling trail.[1]
Regulatory & Safety (E-E-A-T)[1]
IFRA Compliance: Ethyl 5-methylhex-5-enoate is not currently restricted by specific IFRA Standards (as of 51st Amendment).[1] However, it must meet general purity criteria regarding peroxides (due to the alkene group).
Handling: Store under nitrogen/argon to prevent auto-oxidation of the double bond.[1] Use spark-proof tools.
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 234290, Ethyl 5-methylhexanoate (Analog Reference). Retrieved from [Link][1]
The Good Scents Company. (2025).[7] Ethyl 5-hexenoate and related ester profiles.[1][3][8] Retrieved from [Link][1]
MySkinRecipes. (2025).[7] Ethyl 5-methylhex-5-enoate Application Note. Retrieved from [Link]
Application Note: Enzymatic Synthesis of Ethyl 5-methylhex-5-enoate via Immobilized Lipase
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity method for the synthesis of Ethyl 5-methylhex-5-enoate . The protocol leverages the specificity of Cand...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and high-purity method for the synthesis of Ethyl 5-methylhex-5-enoate .
The protocol leverages the specificity of Candida antarctica Lipase B (CALB) to perform direct esterification under mild conditions, preventing the polymerization or isomerization of the sensitive terminal alkene group—a common pitfall in acid-catalyzed chemical synthesis.
Executive Summary
Ethyl 5-methylhex-5-enoate (CAS: 34993-63-0, Analog) is a valuable fine chemical intermediate, possessing a terminal alkene suitable for downstream functionalization (e.g., hydroboration, metathesis) and a stable ester moiety. Traditional Fischer esterification using mineral acids often leads to lower yields due to the sensitivity of the 1,1-disubstituted alkene to acid-catalyzed migration or polymerization.
This guide details a solvent-free enzymatic route using Novozym 435 (Immobilized CALB). This method operates at neutral pH and moderate temperatures (40–60°C), ensuring >98% selectivity and high atom economy.
Key Advantages[1][2]
Chemoselectivity: Zero reaction at the C=C double bond; exclusive targeting of the carboxyl group.
Green Chemistry: Solvent-free conditions reduce E-factor (waste/product ratio).
Scalability: Protocol is adaptable from mg-scale (R&D) to kg-scale (Pilot).
Scientific Mechanism & Rationale
The Biocatalyst: Novozym 435
The reaction is catalyzed by Candida antarctica Lipase B (CALB), physically adsorbed on a macroporous acrylic resin (Lewatit VP OC 1600).[1][2] CALB is chosen for its:
Large Hydrophobic Pocket: Accommodates the branched 5-methylhex-5-enoic acid chain efficiently.
Interface Activation Independence: Unlike many lipases, CALB does not require a lipid-water interface, making it active in monophasic organic systems or solvent-free melts.
Reaction Mechanism (Ping-Pong Bi-Bi)
The esterification follows a Ping-Pong Bi-Bi mechanism involving a covalent acyl-enzyme intermediate.
Acylation: The nucleophilic Serine-105 in the catalytic triad attacks the carbonyl of 5-methylhex-5-enoic acid, releasing water and forming the acyl-enzyme complex.
Deacylation: Ethanol enters the active site, attacking the acyl-enzyme bond to release the product (Ethyl 5-methylhex-5-enoate) and regenerate the free enzyme.
Figure 1: Ping-Pong Bi-Bi mechanism of CALB-mediated esterification. The enzyme oscillates between a free form and an acylated intermediate.
Experimental Protocol
Materials & Equipment
Component
Specification
Purpose
Substrate
5-methylhex-5-enoic acid (>95%)
Acyl donor
Reagent
Absolute Ethanol (>99.5%)
Acyl acceptor (Nucleophile)
Catalyst
Novozym 435 (Novozymes)
Biocatalyst
Desiccant
Molecular Sieves (3Å or 4Å), activated
Water removal (Equilibrium shift)
Solvent
n-Hexane (Optional)
Viscosity reducer (if needed)
Reactor
Thermoshaker or Stirred Tank
Temperature/Agitation control
Critical Parameter Optimization
To maximize yield, two inhibitory factors must be managed:
Thermodynamic Equilibrium: Water produced during esterification promotes the reverse reaction (hydrolysis). Solution: Continuous water removal via Molecular Sieves.
Ethanol Inhibition: High concentrations of short-chain alcohols can strip the essential water layer from the enzyme or cause "dead-end" inhibition. Solution: Stepwise addition of ethanol.
Step-by-Step Procedure (Lab Scale: 10 mmol)
Step 1: Preparation
Activate 2.0 g of Molecular Sieves (4Å) by heating at 250°C for 3 hours. Cool in a desiccator.
Weigh 1.28 g (10 mmol) of 5-methylhex-5-enoic acid into a 20 mL screw-cap glass vial.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-EETopic: Advanced Solid-Phase Extraction (SPE) Strategies for the Purification and Fractionation of Fatty Acid Ethyl Esters (FAEEs)
Abstract
This guide details high-performance Solid-Phase Extraction (SPE) protocols for the isolation, purification, and fractionation of Fatty Acid Ethyl Esters (FAEEs).[1][2] While Liquid-Liquid Extraction (LLE) is common, it often fails to remove specific interferences like partial glycerides or free fatty acids (FFAs) effectively and lacks the selectivity to fractionate esters by degree of unsaturation. This note provides three distinct workflows: Bulk Purity Cleanup (Aminopropyl/Silica), High-Resolution Fractionation (Argentation SPE), and Trace Enrichment (Reversed-Phase C18).
Introduction & Chemical Basis
Fatty Acid Ethyl Esters (FAEEs) are critical in drug development (e.g., Omega-3 concentrates like Icosapent Ethyl), biodiesel analysis, and forensic toxicology (as ethanol consumption biomarkers).
The Separation Challenge:
Synthesized or extracted EEs are often contaminated with:
Unreacted precursors: Free Fatty Acids (FFAs) and Alcohols.
Reaction byproducts: Mono-, Di-, and Tri-glycerides (MG, DG, TG).
Matrix interferences: Phospholipids, sterols, and proteins (in biological samples).
SPE Mechanism Selection:
Polarity-Based (Normal Phase): Exploits the lack of hydroxyl groups in EEs compared to FFAs/MGs/DGs.
Unsaturation-Based (Ag-Ion): Exploits
-complexation between silver ions and double bonds to separate saturated EEs from Polyunsaturated EEs (PUFA-EEs).
Hydrophobicity-Based (Reversed Phase): Used for desalting or extracting EEs from aqueous biological matrices.
Strategic Decision Matrix
Before selecting a protocol, utilize the following logic gate to determine the appropriate stationary phase.
Figure 1: Decision matrix for selecting the optimal SPE sorbent based on sample origin and purification objectives.
Method A: Bulk Purification (Aminopropyl)
Objective: Remove Free Fatty Acids (FFAs), Glycerides, and Sterols from crude Ethyl Ester mixtures.
Mechanism: The amino group (
) acts as a weak anion exchanger to retain FFAs (via ionic interaction) and as a polar stationary phase to retain hydroxylated glycerides (via hydrogen bonding). Neutral, non-polar EEs elute unretained.
Materials:
Cartridge: 500 mg or 1 g Aminopropyl (
) SPE cartridge (e.g., Bond Elut NH2).
Solvents: Hexane (HPLC Grade), Ethyl Acetate.
Protocol:
Conditioning: Pass 2 column volumes (CV) of Hexane through the cartridge. Do not let the bed dry.[3]
Loading: Dissolve ~50 mg of crude oil in 0.5 mL Hexane. Load onto the cartridge.
Elution (Target Fraction): Elute with 2 CV of Hexane:Ethyl Acetate (95:5 v/v) .
Result: This fraction contains the purified Ethyl Esters .
Note: The 5% Ethyl Acetate ensures recovery of slightly more polar EEs without eluting cholesteryl esters or TGs.
Wash (Impurities): (Optional for mass balance) Elute with Chloroform:Methanol (2:1 v/v) to recover retained FFAs and Glycerides.
Validation:
Bernhardt et al. demonstrated that this method yields ~70% recovery of FAEEs while effectively sequestering cholesteryl esters and triglycerides [1].
Load onto the SCX cartridge.[4] Wrap cartridge in aluminum foil (light sensitive).
Wash with 5 mL Acetonitrile, then 5 mL Acetone, then 10 mL DCM.[4]
Loading:
Dissolve sample in minimal DCM . Load onto cartridge.
Stepwise Gradient Elution:
Fraction 1 (Saturates): Elute with 5 mL DCM .
Fraction 2 (Monoenes/Dienes): Elute with 5 mL DCM:Acetone (90:10) .
Fraction 3 (Polyenes - EPA/DHA): Elute with 5 mL Acetone:Acetonitrile (80:20) .
Figure 2: Workflow for converting SCX cartridges to Silver-Ion phase and fractionating Ethyl Esters.
Method C: Trace Enrichment from Biological Matrices
Objective: Isolate FAEEs (biomarkers) from hair, serum, or sebum.
Mechanism: Reversed-Phase (C18) retains the hydrophobic fatty chain while allowing polar matrix components (salts, proteins) to pass.
Protocol:
Pre-treatment: If using serum, precipitate proteins with Acetonitrile (1:3 ratio), centrifuge, and collect supernatant. Dilute supernatant with water to <10% organic content.
Conditioning: 3 mL Methanol, followed by 3 mL Water.
Low Recovery (Method A): The solvent may be too non-polar. Increase Ethyl Acetate to 10%, but monitor for cholesterol ester breakthrough [1].
Silver Bleed (Method B): If
ions leach into the sample, pass the final eluate through a small C18 cartridge or wash with dilute NaCl (precipitates AgCl).
Clogging (Method C): Ensure protein precipitation is complete before loading biological fluids. Use wide-pore C18 if lipids are aggregating.
References
Bernhardt, T. G., et al. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.[1][2][5] Journal of Chromatography B: Biomedical Applications.[1][5]
Christie, W. W. (1989). Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase.[6][7] Journal of Lipid Research.[5][8][9]
Sigma-Aldrich (Supelco). Fractionation of cis/trans FAMEs Using Discovery® Ag-Ion SPE.
Ruiz-Gutierrez, V., & Perez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Volatile esters (e.g., ethyl acetate, isopropyl acetate, ethyl butyrate) are critical analytes in pharmaceutical residual solvent testing (USP <467>), food flavor profiling, and biological metabolic studies. However, their analysis in complex matrices presents a unique "Stability vs. Sensitivity" paradox.
While Headspace Gas Chromatography (HS-GC) is the gold standard for volatiles, esters are chemically labile. They are prone to hydrolysis (degrading into carboxylic acids and alcohols) and transesterification when exposed to the heat required to drive them into the gas phase, particularly in aqueous or biological matrices with extreme pH levels.
This guide provides a robust, self-validating protocol for analyzing volatile esters. It moves beyond standard "cook-and-shoot" methods by introducing Matrix Modification (Salting Out) and pH Buffering to maximize sensitivity while preserving analyte integrity.
Theoretical Framework
To optimize headspace extraction, we must manipulate two thermodynamic constants: the Partition Coefficient (
) and the Phase Ratio () .
The Partition Coefficient (
)
is the ratio of the analyte concentration in the sample phase () to the gas phase () at equilibrium:
[1]
The Challenge: Esters are polar. In aqueous matrices, they have high solubility (high
), meaning they prefer to stay in the liquid, reducing detector response.
The Solution (Salting Out): Adding a strong electrolyte (e.g., NaCl) increases the ionic strength of the matrix. This reduces the solubility of organic non-electrolytes (esters), effectively lowering
and forcing the analyte into the headspace.
The Phase Ratio (
)
is the ratio of the volume of the sample () to the volume of the headspace ():
Optimization: For compounds with low
(volatiles), has little effect. However, for esters with moderate water solubility, a lower (larger sample volume) generally yields higher sensitivity, provided the equilibration time is sufficient.
Method Development Workflow
The following diagram outlines the decision logic for optimizing ester analysis, specifically addressing the hydrolysis risk.
Figure 1: Decision tree for optimizing headspace parameters, balancing sensitivity (Salting Out) against stability (Buffer/Temperature control).
Detailed Experimental Protocol
This protocol uses a Simulated Complex Matrix (Viscous Syrup or Biological Fluid mimic) to demonstrate the recovery of Ethyl Acetate, Isopropyl Acetate, and Ethyl Butyrate.
Matrix Modifier (Salt): Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.
Diluent/Buffer: 0.1 M Phosphate Buffer (pH 7.0) or HPLC grade water (if matrix is neutral).
Blank Matrix: Corn syrup diluted 50:50 with water (mimics viscosity of biological/pharma formulations).
Sample Preparation (The "Salting Out" Procedure)
Weighing: Weigh 2.0 g of the complex matrix sample into a 20 mL headspace vial.
Salting Out: Add 1.0 g of NaCl to the vial.
Note: This creates a saturation level >30%, maximizing the driving force of esters into the gas phase.
Dilution/Buffering: Add 3.0 mL of Diluent (Phosphate Buffer pH 7.0).
Critical Step: The buffer prevents hydrolysis of esters which can occur rapidly at acidic pH (common in fruit-based matrices) or basic pH (common in some drug formulations).
Sealing: Immediately cap with a PTFE/Silicone septum and crimp tightly.
Agitation: Vortex for 30 seconds to dissolve the salt and homogenize the matrix.
Instrumentation Parameters (HS-GC-FID)
Parameter
Setting
Rationale
GC System
Agilent 7890B / 8890 or equivalent
Standard industry platform.
Column
DB-624 (30m x 0.32mm, 1.8µm)
"624" phase is ideal for separating volatiles; thick film focuses volatile peaks.
Carrier Gas
Helium @ 1.5 mL/min (Constant Flow)
Optimal linear velocity for resolution.
Detector
FID @ 250°C
Robust, linear response for carbon-containing esters.
Critical: High enough for volatility, low enough to prevent ester hydrolysis.
HS Equilibration
20 minutes
Sufficient for gas-liquid equilibrium with agitation.
HS Agitation
High / Continuous
Essential for viscous matrices to renew the surface layer.
Loop Size
1.0 mL
Standard volume; larger loops risk band broadening.
Mechanism of Action: The "Salting Out" Effect[3][4][5]
Understanding the molecular interaction is vital for troubleshooting. The following diagram illustrates why adding NaCl is non-negotiable for aqueous ester analysis.
Figure 2: The Salting Out Mechanism. Salt ions form strong hydration shells with water, effectively "stealing" the water solvent from the ester. The ester, now less soluble, is forced into the headspace.
Validation & Troubleshooting
System Suitability Criteria
To ensure the method is trustworthy, every run must meet these criteria:
Resolution (
): between Ethyl Acetate and Isopropyl Acetate.
Tail Factor:
(Tailing indicates active sites in the liner or column inlet).
Precision: RSD
for 6 replicate injections of the standard.
Common Issues & Fixes
Symptom
Probable Cause
Corrective Action
Ghost Peaks
Carryover from previous high-conc sample.
Increase Transfer Line temp to 150°C; increase GC final bake-out time.
Poor Sensitivity
High water solubility of ester.
Add more NaCl (ensure saturation); check crimp tightness.
Restek Corporation. (2000). A Technical Guide for Static Headspace Analysis using GC.[2] Restek Application Notes.[3]
[Link] (General landing for technical guides)
Agilent Technologies. (2021). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications.[4][5][6][7]
[Link]
Fiorini, D., et al. (2015).[8] A salting out system for improving the efficiency of the headspace solid-phase microextraction of short and medium chain free fatty acids. Journal of Chromatography A.
[Link]
Technical Support Center: Optimizing the Synthesis of Ethyl 5-methylhex-5-enoate via the Wittig Reaction
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthesis of α,β-unsaturated esters, specifically focusing on Ethyl 5-methylhex-5-enoate. Here, we will delve into common challenges and provide evidence-based solutions to troubleshoot your experiments effectively.
Introduction to the Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones and a phosphorus ylide, also known as a Wittig reagent.[1][2][3][4] The reaction's key advantage is the precise placement of the newly formed double bond.[2] The thermodynamic driving force behind this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[5][6] For the synthesis of Ethyl 5-methylhex-5-enoate, a stabilized ylide is typically employed, which influences the reaction's stereoselectivity and reactivity.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low yields of Ethyl 5-methylhex-5-enoate. What are the most likely causes?
Low yields in the Wittig reaction can be attributed to several factors.[7] For stabilized ylides, which are inherently less reactive, incomplete reaction is a common issue, especially if reacting with a sterically hindered ketone.[1][8] Other potential causes include:
Inefficient Ylide Formation: The first step is the generation of the phosphorus ylide from its corresponding phosphonium salt using a base.[4] If the base is not strong enough or if moisture is present, the ylide may not form completely.[2]
Ylide Instability: While stabilized ylides are more stable than their non-stabilized counterparts, they can still be sensitive to air and moisture.[2][8]
Aldehyde Instability: The aldehyde starting material, 4-methylpentanal in this case, can be prone to oxidation, polymerization, or decomposition, especially if it is not pure.[1][8]
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact the yield.
Q2: How can I improve the efficiency of the ylide formation step?
The synthesis of the ylide involves the deprotonation of the phosphonium salt, ethyl (triphenylphosphoranylidene)acetate.[4]
Choice of Base: For stabilized ylides, weaker bases like sodium carbonate or even sodium bicarbonate can be sufficient, especially in a one-pot procedure.[5][9] However, for more reliable and complete deprotonation, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used.[10] The choice of base can also influence the stereochemical outcome.[4][11]
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions as water will protonate the ylide, rendering it unreactive.[2] Ensure all glassware is oven-dried and solvents are properly dried before use.
Phosphonium Salt Purity: The purity of the phosphonium salt is crucial. It is typically prepared from triphenylphosphine and an alkyl halide via an SN2 reaction.[4][6] Ensure the alkyl halide, ethyl bromoacetate, is pure and the reaction to form the salt goes to completion.
Q3: My reaction is producing a mixture of E and Z isomers. How can I increase the selectivity for the desired E-isomer of Ethyl 5-methylhex-5-enoate?
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.[1][7]
Stabilized Ylides and E-selectivity: The ylide used for the synthesis of Ethyl 5-methylhex-5-enoate, ethyl (triphenylphosphoranylidene)acetate, is a stabilized ylide due to the electron-withdrawing ester group. Stabilized ylides almost exclusively produce the (E)-alkene.[1][3][7] This high E-selectivity is attributed to dipole-dipole interactions in the transition state.[12][13][14]
Solvent Effects: Polar solvents can further enhance the formation of the E-alkene when using stabilized ylides.[15] In some cases, conducting the reaction in water has been shown to give high yields and excellent E-selectivity.[16][17]
Lithium Salts: The presence of lithium salts, often introduced when using organolithium bases, can sometimes decrease the E/Z selectivity.[3][11] Using sodium or potassium-based bases can help to avoid this issue.[11]
Q4: I am observing significant amounts of triphenylphosphine oxide in my final product. How can I effectively remove it?
The removal of triphenylphosphine oxide is a common challenge in the purification of Wittig reaction products.[18]
Crystallization: If the desired alkene is a solid, recrystallization can be an effective method for purification. Triphenylphosphine oxide is often more soluble in common organic solvents than the alkene product.[19]
Column Chromatography: This is the most common method for separating the product from triphenylphosphine oxide. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar alkene from the more polar phosphine oxide.[20]
Extraction: In some cases, a liquid-liquid extraction can be used to remove the bulk of the triphenylphosphine oxide.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of Ethyl 5-methylhex-5-enoate.
Problem
Potential Cause
Recommended Solution
Low or No Product Formation
Incomplete ylide formation
Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). Ensure strictly anhydrous conditions. Verify the purity of the phosphonium salt.
Low reactivity of the stabilized ylide
Increase the reaction temperature or prolong the reaction time. Consider using a more polar aprotic solvent like DMF or DMSO.
Degradation of the aldehyde
Use freshly distilled or purified 4-methylpentanal. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor E/Z Selectivity
Presence of lithium salts
Avoid using organolithium bases (e.g., n-BuLi). Use sodium or potassium-based bases instead.[4][11]
Reaction conditions favoring Z-isomer
For stabilized ylides, this is uncommon. However, ensure the reaction is not run under conditions that favor kinetic control if a betaine intermediate is formed.
Presence of Side Products
Self-condensation of the aldehyde
Add the aldehyde slowly to the ylide solution to maintain a low concentration of the aldehyde.
Reaction with other functional groups
The Wittig reaction is generally tolerant of many functional groups, but highly electrophilic groups could potentially react.[1]
Difficulty in Product Purification
Contamination with triphenylphosphine oxide
Optimize column chromatography conditions (e.g., solvent polarity, column length).[20] Consider recrystallization if the product is a solid.[19]
Unreacted starting materials
Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess of one reagent to consume the other.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (triphenylphosphoranylidene)acetate
This protocol outlines the preparation of the stabilized Wittig reagent.
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
Add ethyl bromoacetate dropwise to the solution at room temperature.
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until a white precipitate (the phosphonium salt) forms.
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.
Protocol 2: Wittig Reaction for the Synthesis of Ethyl 5-methylhex-5-enoate
This protocol describes the olefination step.
Materials: Ethyl triphenylphosphonium acetate, Sodium hydride (60% dispersion in mineral oil), Anhydrous THF, 4-methylpentanal.
Procedure:
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt.
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
Carefully add sodium hydride in small portions. Caution: Hydrogen gas is evolved.
Allow the mixture to warm to room temperature and stir for 1-2 hours until the red-orange color of the ylide persists.
Cool the reaction mixture back to 0 °C and add a solution of 4-methylpentanal in anhydrous THF dropwise.
Let the reaction warm to room temperature and stir overnight.
.
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 5-methylhex-5-enoate.
Visualizing the Wittig Reaction
The Wittig Reaction Mechanism
Caption: A troubleshooting workflow for low yield.
References
Vertex AI Search. (2026). Navigating Challenges in the Wittig Reaction: Yield and Selectivity.
Wikipedia. (n.d.). Wittig reaction.
BenchChem. (2025). Technical Support Center: Solvent Effects on the Stereochemical Outcome of Wittig Reactions.
Beilstein Journals. (n.d.). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction.
Chemistry LibreTexts. (2023). The Wittig Reaction.
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
PubMed. (n.d.). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions.
ResearchGate. (2025).
BenchChem. (n.d.).
ResearchGate. (2025). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions | Request PDF.
Optimizing GC injection parameters for accurate Ethyl 5-methylhex-5-enoate analysis
Executive Summary & Analyte Profile Ethyl 5-methylhex-5-enoate presents a dual challenge in Gas Chromatography (GC): it is a mid-volatility ester with a terminal alkene functionality. This structural combination creates...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analyte Profile
Ethyl 5-methylhex-5-enoate presents a dual challenge in Gas Chromatography (GC): it is a mid-volatility ester with a terminal alkene functionality. This structural combination creates a specific failure mode where thermal stress in the inlet leads to double-bond migration (isomerization) or polymerization, while improper flow dynamics leads to molecular weight discrimination.
This guide moves beyond generic settings to provide a self-validating optimization protocol.
Alkene: Susceptible to catalytic activity (active sites) and polymerization. Ester: Prone to hydrolysis if wet.
Boiling Point (Est.)
~170–190°C
significantly higher than common solvents (DCM, Hexane), creating a high risk of inlet discrimination .
Thermal Stability
Moderate
Risk of isomerization >250°C on active metal surfaces.
Optimization Workflow (Logic Map)
The following decision tree illustrates the logical flow for optimizing injection parameters based on your specific analytical goals (Trace vs. Assay).
Figure 1: Decision matrix for selecting injection mode and critical parameters based on analyte concentration.
Critical Parameter Troubleshooting (Q&A)
Module A: Thermal Stability & Inlet Temperature
Q: I see small "satellite" peaks eluting just before my main Ethyl 5-methylhex-5-enoate peak. Is this column bleed?
A: Unlikely. This is a classic signature of thermal isomerization or inlet breakdown . The terminal double bond (5-enoate) can migrate to a more thermodynamically stable internal position (e.g., 4-enoate) if catalyzed by hot metal surfaces or active glass wool.
The Mechanism: At high temperatures (>250°C), the activation energy for hydride shifts decreases. If your liner contains active silanol groups (Si-OH) or metal filings, it acts as a catalyst.
The Fix:
Lower Inlet Temperature: Reduce from the standard 250°C to 220°C . Since the analyte BP is <200°C, flash vaporization will still occur efficiently.
Switch Liner: Use an Ultra-Inert (UI) deactivated liner. Avoid standard untreated quartz wool.
Protocol: Run a "Temperature Step Study". Inject a standard at 200°C, 220°C, 240°C, and 260°C. Plot the area of the main peak vs. the satellite peaks. Select the highest temperature where satellite peaks are minimized.
Module B: Discrimination & Reproducibility
Q: My calibration curve linearity is poor (R² < 0.99), and response factors vary day-to-day. Why?
A: You are likely experiencing High Boiling Point Discrimination . Ethyl 5-methylhex-5-enoate boils significantly higher than common solvents like Dichloromethane (40°C) or Hexane (68°C).
The Mechanism: When the sample enters the hot inlet, the solvent flashes instantly. If the inlet flow is not optimized, the expanding solvent cloud pushes the heavier analyte (your ester) out of the liner (backflash) or the analyte condenses on the cold metal septum nut before reaching the column.
The Fix:
Use a Tapered Liner: A liner with a bottom taper (gooseneck) funnels the sample onto the column and minimizes contact with the hot gold seal.
Add Glass Wool (Correctly): Use a liner with deactivated wool placed at the needle tip height. This provides surface area for the heavier ester to vaporize rapidly, preventing it from being discriminated against during the split.
Pressure Pulse Injection: Increase inlet pressure (e.g., 30 psi) for the first 0.5 minutes of injection. This compresses the solvent expansion volume, keeping the analyte inside the liner.
Module C: Solvent Expansion & Backflash
Q: I see "ghost peaks" or carryover in blank runs after injecting high concentrations.
A: This is Backflash . The volume of your vaporized solvent exceeds the physical volume of your liner.
The Calculation: 1 µL of Dichloromethane expands to ~350–450 µL of gas at 250°C and 10 psi. If you use a narrow bore liner (internal volume < 200 µL) or inject 2 µL, the vapor overflows into the carrier gas lines, condensing on cool spots and slowly bleeding back in subsequent runs.
The Fix:
Check Liner Volume: Ensure your liner's effective volume is > 800 µL (typically a 4mm ID liner).
Reduce Injection Volume: Drop from 1 µL to 0.5 µL .
Solvent Expansion Diagram: See Figure 2 below.
Figure 2: Visualizing the risk of backflash. The vapor cloud must remain contained within the liner's effective volume.[2]
Validated Experimental Parameters
Use these starting conditions as a baseline. They are derived from standard protocols for unsaturated esters.
Instrument Configuration
Parameter
Setting
Rationale
Inlet Mode
Split (10:1) or Splitless
Split for assay; Splitless for trace impurities.
Inlet Temperature
230°C
High enough to vaporize, low enough to prevent isomerization.
Liner Type
4mm ID, Ultra-Inert , Single Taper with Wool
Wool aids vaporization; Taper reduces discrimination; UI prevents degradation.
Carrier Gas
Helium, Constant Flow (1.2 mL/min)
Constant flow ensures stable retention times.
Oven Program (Generic)
Initial: 40°C (Hold 1 min) — Essential for solvent focusing.
Ramp: 10°C/min to 200°C.
Final: 200°C (Hold 2 min) — Ensures elution of the ester.
Post-Run: 280°C (3 min) — Clean column of heavy matrix.
References
Agilent Technologies. (2016). How to Optimize Key Variables in GC Analysis: Sample Introduction. LCGC International.[3] Link
Restek Corporation. (2020).[4] Optimizing Splitless Injections: Initial Oven Temperature and Solvent Polarity.Link
PubChem. (2025). Ethyl 5-methylhex-5-enoate Compound Summary. National Library of Medicine. Link
Phenomenex. (2025). Split vs. Splitless Injection in Gas Chromatography (GC).[2][3][4][5][6]Link
Restek Corporation. Solvent Expansion Calculator.[2][4] (Tool for verifying backflash risks).[4] Link
Preventing isomerization of Ethyl 5-methylhex-5-enoate during synthesis and storage
Current Status: Operational Topic: Prevention of Isomerization Ticket Priority: High (Irreversible Structural Change) The Core Problem: Thermodynamic Inevitability As a researcher working with Ethyl 5-methylhex-5-enoate...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Prevention of
Isomerization
Ticket Priority: High (Irreversible Structural Change)
The Core Problem: Thermodynamic Inevitability
As a researcher working with Ethyl 5-methylhex-5-enoate , you are fighting thermodynamics. Your target molecule contains a 1,1-disubstituted terminal alkene (exo-methylene).
The primary failure mode is the migration of the double bond into the chain to form Ethyl 5-methylhex-4-enoate (the "prenyl" isomer).
Why this happens (The Science)
The driving force is hyperconjugation . The terminal alkene (5-enoate) is disubstituted. The internal isomer (4-enoate) is trisubstituted.
This migration is catalyzed by acids (protons) and transition metals (Ru, Rh, Pd). The 5-methyl group acts as a "carbocation trap," stabilizing the transition state that leads to the unwanted isomer.
Isomerization Mechanism
The following diagram illustrates the acid-catalyzed pathway that must be blocked.
Figure 1: The acid-catalyzed migration mechanism. The tertiary carbocation at C5 is highly stable, facilitating the shift to the unwanted internal isomer.
Synthesis Troubleshooting: The Johnson-Claisen Trap
The most common synthetic route for
-unsaturated esters is the Johnson-Claisen rearrangement .
The Conflict: This reaction requires an acid catalyst (e.g., propionic acid) and heat (
140°C). These are the exact conditions that promote isomerization.
Protocol: Buffered Johnson-Claisen Synthesis
To minimize isomerization during synthesis, you must balance catalytic activity with proton availability.
Step-by-Step Optimization:
Catalyst Selection: Do not use strong acids (pTSA, H2SO4). Use a weak organic acid like Propionic Acid or Pivalic Acid .
Temperature Control: Maintain reflux strictly. Do not overheat. If available, use Microwave Irradiation to reduce reaction time from hours to minutes, limiting thermal exposure.
The Critical Step (Quenching): You cannot simply rotovap the reaction mixture. You must neutralize the acid catalyst before any concentration step.
Recommended Workup:
Cool reaction mixture to Room Temperature (RT).
Dilute with Et2O or Hexanes.
Wash 1: Saturated NaHCO3 (removes acid catalyst).
Wash 2: Brine.
Dry: Na2SO4 (anhydrous).
Concentrate: Rotovap at <40°C.
Purification Guide: The "Acidic Silica" Danger
Standard silica gel is slightly acidic (pH 6.5–7.0, with Lewis acid sites). This is sufficient to isomerize your product during column chromatography, especially if the residence time is long.
Prepare Solvent: Create your eluent (e.g., Hexane/EtOAc 95:5).
Add Buffer: Add 1% Triethylamine (Et3N) to the solvent system.
Slurry Pack: Slurry the silica in this Et3N-spiked solvent.
Flush: Run 2 column volumes of the solvent through the silica before loading your sample. This neutralizes acidic sites.
Run: Load sample and elute. (Note: Et3N may streak on TLC; visualize with KMnO4 or Iodine).
Method B: Argentation Chromatography (Separation)
If you already have a mixture of isomers (Terminal vs. Internal), standard silica will not separate them effectively. You must use Silver Nitrate (
) Impregnated Silica.[2] Silver ions complex reversibly with -bonds; the less sterically hindered terminal alkene binds tighter than the internal alkene.
Preparation of 10%
Silica:
Dissolve 2g
in 20mL Acetonitrile (or water, but MeCN is easier to remove).
Add 20g Silica Gel.
Rotovap to dryness (shield from light with foil).
Dry in an oven at 80°C for 2 hours (vacuum oven preferred).
Store in the dark.
Separation Data:
Parameter
Terminal Isomer (Target)
Internal Isomer (Impurity)
Complexation Strength
High (Accessible -cloud)
Low (Steric hindrance)
Rf (AgNO3 Silica)
Lower (0.2 - 0.3)
Higher (0.6 - 0.7)
Elution Order
Elutes Second
Elutes First
Storage & Stability Protocols
Once purified, the ester is susceptible to auto-oxidation and slow acid-catalyzed isomerization from glass surfaces.
Storage Decision Tree
Figure 2: Storage protocol decision tree based on duration.
Key Storage Rules:
Headspace: Always flush vials with Argon or Nitrogen before sealing. Oxygen promotes radical formation, which can initiate isomerization or polymerization.
Glassware: For long-term reference standards, use silylated glass vials to cover surface silanols (acidic sites).
Stabilizers: If the application permits, add 100 ppm BHT (Butylated hydroxytoluene).
Frequently Asked Questions (FAQ)
Q: My GC trace shows a "split" peak after distillation. What happened?A: You likely isomerized the product during distillation. The boiling points of the 5-enoate and 4-enoate are very close. If you distilled at atmospheric pressure or insufficient vacuum, the pot temperature likely exceeded 120°C, triggering thermal isomerization. Always distill under high vacuum (<5 mmHg) to keep the bath temperature below 80°C.
Q: Can I use p-Toluenesulfonic acid (pTSA) for the Johnson-Claisen step?A:Absolutely not. pTSA is too strong and will quantitatively convert your terminal alkene to the internal isomer. Stick to Propionic Acid or catalytic 2-Nitrophenol.
Q: How do I remove the Triethylamine (Et3N) from my product after the "Deactivated Silica" column?A: Et3N is volatile. It will be removed during the rotovap concentration step. If traces remain (visible in NMR at
1.0 and 2.5 ppm), put the sample under high vacuum (oil pump) for 1 hour.
Q: Why does the internal isomer form at all?A: It is a matter of substitution. The target (5-enoate) is 1,1-disubstituted. The isomer (4-enoate) is trisubstituted.[1] According to Zaitsev's rule thermodynamics, trisubstituted alkenes are significantly more stable (lower heat of hydrogenation). You are synthesizing a kinetically trapped product; nature wants it to relax to the internal isomer.
References
Johnson-Claisen Rearrangement Conditions
Mechanism and Catalysis: "The Johnson–Claisen rearrangement is the reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester.[3][4] Weak acids, such as propionic acid, have been used to catalyze this reaction."[3][4]
Source:
Alkene Stability & Isomerization
Thermodynamics: "Internal alkenes are more stable than terminal ones...[5] More substituted alkenes are more stable than less substituted ones due to hyperconjugation."[5]
Source:
Silica Gel Deactivation
Protocol: "If your compound is sensitive to acid...[6][7][8] Identify a solvent system that contains 1-3% triethylamine... The silica should be deactivated."
Source:
Silver Nitrate Chromatography
Separation Principle: "Silver nitrate chromatography... has seen wide application to the separation and purification of alkenes... based on silver acting as a
acceptor."
Source: (Via RSC/UQ eSpace context).
Ruthenium/Metal Catalyzed Isomerization
Risk Factor:[6][9] "Selective Isomerization of Terminal Alkenes... internal alkenes are generally much more expensive than their corresponding terminal alkenes... [but] reported methods generally use metal loadings." (Highlighting that trace metals can cause unwanted migration).
Technical Support Center: Alternative "Green" Catalysts for the Synthesis of Unsaturated Esters
Welcome to the Technical Support Center for Green Catalysis in Unsaturated Ester Synthesis. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide in-depth, field-proven...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Green Catalysis in Unsaturated Ester Synthesis. As Senior Application Scientists, we have designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the challenges you may encounter. This resource is structured to help you diagnose problems, understand the underlying chemical principles, and optimize your experimental outcomes.
Section 1: Enzymatic Catalysis with Immobilized Lipases
Enzymatic catalysis, particularly with lipases like the commercially available Novozym® 435, represents a cornerstone of green chemistry for ester synthesis. These biocatalysts offer high selectivity under mild conditions. However, their performance is highly sensitive to the reaction environment. This section addresses the most common issues encountered during their application.
Q1: Why are immobilized lipases considered a "green" alternative?A1: Lipases operate under mild conditions (lower temperatures and pressures), which reduces energy consumption. They are highly selective, minimizing byproduct formation and simplifying purification. Furthermore, they are biodegradable and derived from renewable sources, aligning with several core principles of green chemistry.[1][2]
Q2: What is the general mechanism of lipase-catalyzed esterification?A2: The reaction follows a "ping-pong bi-bi" mechanism. First, the carboxylic acid acylates a serine residue in the lipase's active site, releasing a water molecule. This forms an acyl-enzyme intermediate. Second, the alcohol attacks this intermediate, regenerating the enzyme and releasing the final ester product.
Q3: Can I use lipases in solvent-free systems?A3: Yes, solvent-free systems (SFS) are highly advantageous as they maximize reactant concentration, increase volumetric productivity, and simplify downstream processing.[3] However, they can present challenges related to high viscosity and mass transfer limitations, which we address in the troubleshooting guide below.[3][4]
Troubleshooting Guide: Immobilized Lipases
Q: My reaction yield is low or has stalled prematurely. What are the likely causes?
A: This is the most common issue and can stem from several factors, often related to the water produced during the reaction.
Cause 1: Equilibrium Limitation. Esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards hydrolysis of the ester, limiting the final conversion.[4][5]
Solution: Implement a strategy for in-situ water removal. The most common methods are:
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can effectively adsorb water.[5]
Vacuum: Running the reaction under a partial vacuum helps to continuously remove volatile water.
Gas Stripping: Bubbling a dry, inert gas (like nitrogen) through the mixture can also carry water away.
Cause 2: Enzyme Inhibition/Inactivation by Water. Beyond the equilibrium effect, excess water can be detrimental to the enzyme itself. While a thin layer of water is essential for lipase activity, excessive amounts can reduce enzyme stability and promote aggregation, leading to mass transfer limitations.[6][7] Water content >1% can significantly lower esterification efficiency.[5]
Solution: Control the water activity of the medium. The goal is not to have a completely anhydrous system, but an optimal water level. Start with dry reactants and solvents (if used) and actively remove water as it is formed.
Cause 3: Substrate or Product Inhibition. Short-chain carboxylic acids can lower the pH in the microenvironment of the enzyme, potentially leading to inactivation.[2][8] Similarly, some short-chain alcohols can denature the enzyme at high concentrations.[2] Glycerol, a common byproduct in transesterification to produce biodiesel, can coat the catalyst, creating a hydrophilic barrier that blocks access for hydrophobic substrates.[8][9]
Solution:
For inhibitory acids, consider a stepwise addition of the substrate to keep its bulk concentration low.
Optimize the molar ratio of substrates. While an excess of the alcohol is often used to shift equilibrium, a very large excess can be detrimental.[3]
In cases of glycerol production, consider downstream purification or a continuous flow setup that removes glycerol as it forms.
Q: My immobilized lipase shows a significant drop in activity upon reuse. Why is this happening?
A: While immobilization enhances stability, activity loss over cycles is a key challenge.
Cause 1: Enzyme Leaching/Desorption. The enzyme may not be covalently bound to the support. For catalysts like Novozym® 435, the lipase is immobilized via interfacial activation on a hydrophobic resin.[10] Certain solvents or reaction conditions can cause the enzyme to desorb from the support, leading to a loss of solid catalyst activity.[10]
Solution:
Test the filtrate for activity. If the liquid phase shows catalytic activity after removing the solid catalyst, desorption is occurring.
Avoid solvents known to cause desorption. Consider using less aggressive solvents or solvent-free systems.
Cause 2: Mechanical Damage to the Support. The support material, especially polymeric resins like that used for Novozym® 435, can be mechanically fragile. Vigorous stirring, especially in high-viscosity, solvent-free systems, can lead to bead fragmentation and catalyst degradation.[8]
Solution:
Use moderate stirring speeds (e.g., 150-250 rpm).
Consider alternative reactor configurations, such as packed-bed reactors for continuous processes, which minimize mechanical stress.
Cause 3: Irreversible Denaturation. The enzyme may have been exposed to extreme pH or temperatures during the reaction or washing steps, causing it to irreversibly denature.[11]
Solution: Carefully control reaction temperature and pH. When washing the catalyst between cycles, use appropriate buffer solutions and avoid harsh solvents or extreme temperatures.
Q: My final product is difficult to purify. What are the best practices for downstream processing?
A: Purification in enzymatic reactions can be challenging due to the presence of unreacted starting materials, the enzyme itself, and byproducts.
Challenge 1: Separating Ester from Unreacted Carboxylic Acid. Both the product and one of the starting materials can have similar properties.
Solution: A common method is a liquid-liquid extraction. After filtering out the immobilized enzyme, the reaction mixture can be dissolved in an organic solvent and washed with a weak aqueous base (e.g., sodium bicarbonate solution). This will convert the unreacted carboxylic acid into its water-soluble salt, which will move to the aqueous phase, leaving the ester in the organic phase.
Challenge 2: Removing Trace Impurities.
Solution: Depending on the required purity, distillation or column chromatography can be employed. For polyunsaturated fatty acid (PUFA) esters, which are often heat-sensitive, enzymatic purification methods can be used where a selective lipase enriches the desired product.[12][13]
Experimental Protocols & Data
Protocol: General Procedure for Lipase-Catalyzed Esterification
Preparation: To a 50 mL round-bottom flask, add the carboxylic acid (10 mmol) and the alcohol (15 mmol, 1.5 equivalents).
Catalyst Addition: Add the immobilized lipase (e.g., Novozym® 435, typically 5-10% by weight of the total substrates).
Water Removal (Optional but Recommended): Add activated 4Å molecular sieves (approx. 20% w/w).
Reaction: Place the flask in a temperature-controlled oil bath (e.g., 50-60 °C) and stir with a magnetic stir bar at a moderate speed (e.g., 200 rpm).
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via GC or titration of the remaining carboxylic acid.
Workup: Once the reaction reaches equilibrium or the desired conversion, cool the mixture and separate the immobilized catalyst by simple filtration. The catalyst can be washed with a suitable solvent (e.g., hexane), dried, and stored for reuse.
Purification: The filtrate can be purified as described in the troubleshooting section above.
Diagram: Troubleshooting Low Yield in Enzymatic Esterification
Caption: A decision tree for troubleshooting low yields in lipase-catalyzed ester synthesis.
Section 2: Heterogeneous Solid Acid Catalysis
Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfonated carbons, offer significant advantages over traditional homogeneous acids like H₂SO₄.[16] They are easily separable, reusable, and often less corrosive.[17] However, their long-term stability in liquid-phase reactions is a critical concern that must be addressed.
Q1: What makes a solid acid catalyst "green"?A1: The primary green advantage is the ease of separation (e.g., by filtration), which simplifies product purification, eliminates neutralization washes (reducing water waste), and allows for catalyst recycling.[18][19] This aligns with the principles of waste prevention and maximizing atom economy.[1]
Q2: What is catalyst leaching and why is it a major problem?A2: Leaching is the loss of active species from the solid catalyst into the liquid reaction medium.[20][21][22] It is a primary and often irreversible cause of deactivation.[20][22] Leaching not only reduces the catalyst's activity over time but also contaminates the final product with the leached species (e.g., metal ions or sulfonic acid groups), which is a critical issue in pharmaceutical and fine chemical applications.[23]
Q3: Are all solid acid catalysts prone to leaching?A3: The stability varies greatly. For example, sulfonic acid resins like Amberlyst-15 can be prone to leaching of sulfonic acid groups at elevated temperatures. Zeolites can suffer from dealumination (loss of framework aluminum) in the presence of hot liquid water.[23] The choice of catalyst, support, and reaction conditions are all crucial for minimizing leaching.
Troubleshooting Guide: Solid Acid Catalysts
Q: My catalyst's performance is decreasing with each cycle. How do I determine if the active sites are leaching?
A: A decline in performance is a classic sign of deactivation. Leaching is a primary suspect in liquid-phase reactions.[23]
Cause: Active sites (e.g., sulfonic acid groups, metal centers) are dissolving or being stripped from the support into the reaction solution.[21][22]
Diagnostic Test 1: Hot Filtration. This is the definitive test to confirm catalysis by leached species.[23] If the reaction continues in the filtrate after the solid catalyst has been removed at reaction temperature, it confirms that active species have leached into the solution.[23]
Diagnostic Test 2: Analysis of the Liquid Phase. After the reaction, filter the catalyst and analyze the liquid phase using Inductively Coupled Plasma (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of any leached metals.[23]
Solution: If leaching is confirmed, the strategy must shift to prevention. This can be achieved by:
Strengthening the active site-support interaction. This may involve different catalyst preparation methods or post-synthesis treatments.
Using a more stable support material.
Applying a protective coating to physically trap the active species.[23]
Immobilizing acid groups through strong chemical bonds rather than physical adsorption.[17]
Q: The reaction is very slow, especially with bulky, long-chain substrates. What is the problem?
A: This often points to mass transfer or diffusion limitations.
Cause: The reactants are too large to easily access the active sites located within the catalyst's pores. This is a common issue with microporous materials like some zeolites when used for the esterification of long-chain fatty acids.[24][25]
Solution:
Select a catalyst with a larger pore size. Mesoporous materials (like MCM-41) or macroporous resins (like Amberlyst-15) are often better suited for bulky molecules than microporous zeolites.[24]
Modify the catalyst. The active sites can sometimes be concentrated on the external surface of the catalyst to improve accessibility.
Increase reaction temperature to enhance diffusion rates (while being mindful of catalyst stability and potential side reactions).
Q: My catalyst has turned black and lost activity. Can it be regenerated?
A: The blackening suggests fouling by carbonaceous deposits, often called "coke."[26]
Cause: High temperatures or highly reactive substrates can lead to side reactions that form heavy organic molecules, which then deposit on the catalyst surface and block active sites and pores.[26][27]
Solution: Regeneration. In many cases, fouled catalysts can be regenerated. A common method is calcination:
The spent catalyst is heated carefully in a controlled flow of air or an oxygen/nitrogen mixture.
The high temperature combusts the organic deposits, cleaning the catalyst surface.
Caution: The calcination temperature must be carefully controlled to avoid thermal degradation (sintering) of the catalyst itself, which is another form of irreversible deactivation.[27]
Experimental Protocols & Data
Protocol: Hot Filtration Test to Detect Homogeneous Catalysis by Leached Species
Run the Reaction: Start the catalytic reaction as usual. Allow it to proceed for a certain period (e.g., 1-2 hours) to ensure that if leaching occurs, a sufficient concentration of active species builds up in the solution.
Filter at Temperature: While maintaining the reaction temperature, rapidly filter the solid catalyst from the reaction mixture. This is crucial; cooling the mixture could cause leached species to re-adsorb onto the support.
Continue the Reaction: Allow the filtrate (the liquid phase) to continue reacting under the exact same conditions (temperature, stirring).
Monitor the Filtrate: Take samples from the filtrate over time and analyze for product formation.
Interpretation:
No further reaction in the filtrate: Catalysis is truly heterogeneous. The deactivation is likely due to other causes like fouling or thermal degradation.
Reaction continues in the filtrate: Active species have leached and are contributing to the reaction via a homogeneous pathway.[23]
Diagram: Decision Tree for Solid Acid Catalyst Deactivation
Caption: A workflow for diagnosing the cause of solid acid catalyst deactivation.
Section 3: Olefin Metathesis for Unsaturated Ester Synthesis
Olefin metathesis offers a powerful and direct route to constructing carbon-carbon double bonds, making it highly valuable for synthesizing specific unsaturated esters. Catalysts, such as those developed by Grubbs, provide access to products that may be difficult to obtain via traditional esterification.[29] The main challenges in this area revolve around controlling selectivity and preventing catalyst degradation.
Q1: What type of unsaturated ester can be made with metathesis?A1: Cross-metathesis is particularly useful for reacting a simple olefin with an acrylate or another olefin bearing an ester group to create a more complex α,β-unsaturated ester.[29] It allows for the direct formation of the C=C bond at a desired position.
Q2: Are metathesis reactions considered "green"?A2: They can be. Metathesis reactions are often highly atom-economical. Modern catalysts are becoming more efficient, allowing for very low catalyst loadings (ppm levels in some cases), which reduces waste.[30] Furthermore, there is growing research into performing these reactions in greener solvents or even under solvent-free conditions.[30][31]
Troubleshooting Guide: Olefin Metathesis
Q: I am getting a poor Z:E (cis/trans) selectivity ratio in my cross-metathesis reaction. How can I improve it?
A: Achieving high stereoselectivity is a primary challenge in metathesis. For many applications, specifically the (Z)-isomer is desired.
Cause 1: Catalyst Choice. The structure of the catalyst, particularly the ligands surrounding the metal center (usually Ruthenium or Molybdenum), is the single most important factor determining stereoselectivity. Standard Grubbs-type catalysts often favor the more thermodynamically stable (E)-isomer.
Solution: Use a catalyst specifically designed for Z-selectivity. There are numerous commercially available Mo- and Ru-based catalysts that contain bulky ligands engineered to favor the kinetic, Z-selective pathway.[32][33]
Cause 2: Reaction Conditions. Temperature and solvent can have a significant impact on selectivity.
Solution:
Lower the temperature. This often favors the kinetic (Z) product over the thermodynamic (E) product.
Change the solvent. It has been shown that the presence of acetonitrile can significantly improve Z-selectivity in some systems, potentially by coordinating to the metal center and influencing the catalytic cycle.[32]
Q: My reaction is producing significant amounts of isomerization byproducts. What can I do?
A: Olefin isomerization, where the double bond "walks" along the carbon chain, is a common side reaction, especially with second-generation Grubbs catalysts at elevated temperatures.[30]
Cause: The catalyst can decompose to form a ruthenium-hydride species, which is highly active for olefin isomerization.
Solution: Add a hydride scavenger or isomerization inhibitor to the reaction mixture. A small amount of a hydrogen acceptor like 1,4-benzoquinone has been shown to almost completely suppress the isomerization process, leading to a cleaner reaction and higher selectivity for the desired metathesis product.[30]
Experimental Protocol & Data
Protocol: General Procedure for a Z-Selective Cross-Metathesis
Preparation: In a glovebox or under an inert atmosphere, add the α-olefin (1.0 mmol) and the acrylate partner (1.2 mmol, 1.2 equivalents) to a vial.
Solvent: Add a dry, degassed solvent (e.g., toluene or dichloromethane, ~0.1 M concentration).
Catalyst Addition: Add the Z-selective metathesis catalyst (e.g., a Hoveyda-Grubbs type catalyst designed for Z-selectivity, 0.5-2 mol%).
Reaction: Seal the vial and stir the reaction at room temperature or the optimized temperature.
Monitoring: Monitor the reaction by TLC or GC-MS to observe the consumption of the starting material.
Quenching: Once the reaction is complete, quench it by opening it to the air and adding a few drops of ethyl vinyl ether to deactivate the catalyst.
Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Data Summary: Factors Influencing Selectivity in Cross-Metathesis
Diagram: Simplified Catalytic Cycle for Olefin Cross-Metathesis
Caption: A simplified view of the Chauvin mechanism for olefin metathesis.
References
Lajtai-Szabó, P., et al. (n.d.). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Hungarian Journal of Industry and Chemistry.
(n.d.). Heterogeneous enzymatic esterification: analysis of the effect of water. Semantic Scholar.
(n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry (RSC Publishing).
(n.d.). Influence of water on the conversion of enzymatic esterification. Operational conditions. ResearchGate.
(n.d.). The effect of water on the esterification reaction. (A) The effect of.... ResearchGate.
(2017). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. CORE.
(n.d.). Effects of Water on Enzyme Performance with an Emphasis on the Reactions in Supercritical Fluids. Taylor & Francis.
(n.d.). ChemInform Abstract: Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. ResearchGate.
(2015). Deactivation of Solid Catalysts in Liquid Media: The Case of Leaching of Active Sites in Biomass Conversion Reactions. Amanote Research.
(2023). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing.
(2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE.
(n.d.). Technical Support Center: Catalyst Leaching in Liquid-Phase Reactions of (-)-Isopulegol. Benchchem.
(n.d.). Overcoming challenges with sulfuric acid catalyst in esterification. Benchchem.
(n.d.). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. MDPI.
(n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. OUCI.
(n.d.). 3.1.4. Green Esterification: The Synthesis of Aromas in the Presence of an Acid Resin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
(2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate.
(n.d.). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC - NIH.
(n.d.). Deactivation and regeneration of catalysts and heterogeneous reaction kinetics Bapi mondal. Slideshare.
(2014). Heterogeneous catalysis: catalyst deactivation and regeneration. Techniques de l'Ingénieur.
(2011). Deactivation of heterogeneous catalysts.
(n.d.). Green Chemistry. Organic Synthesis.
(2025). Enzymatic Purification of Polyunsaturated Fatty Acids. ResearchGate.
(n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.
(n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
(n.d.). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. PMC.
(2025). Synthesis of Fruity Flavor Esters: An Experiment for Undergraduate Courses within one of the Principles of Green Chemistry. ResearchGate.
(2018). Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol. ACS Omega - ACS Publications.
(n.d.). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety.
(n.d.). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research - ACS Publications.
(2025). Improving the Selectivity for the Synthesis of two Renewable Platform Chemicals via Olefin Metathesis. ResearchGate.
(n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. MDPI.
(2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Digital CSIC.
(2025). Investigation of the stability of Novozym (R) 435 in the production of biodiesel. ResearchGate.
(2001). Enzymatic purification of polyunsaturated fatty acids. PubMed.
Technical Support Center: Scale-Up of Ethyl 5-methylhex-5-enoate Synthesis
Prepared by: Your Senior Application Scientist This guide is designed for researchers, chemists, and process development professionals navigating the challenges of synthesizing Ethyl 5-methylhex-5-enoate. We will move be...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals navigating the challenges of synthesizing Ethyl 5-methylhex-5-enoate. We will move beyond theoretical outlines to address the practical, often-encountered hurdles in scaling this synthesis from the bench to pilot scale. Our focus is on providing actionable troubleshooting advice and robust procedural frameworks grounded in established chemical principles.
Section 1: Strategic Synthesis Planning for Scale-Up
The optimal synthetic route for Ethyl 5-methylhex-5-enoate depends heavily on starting material availability, required purity, and the scale of the operation. The two most viable commercial-scale strategies are the Wittig olefination and the direct esterification of the parent carboxylic acid.
Choosing Your Synthetic Pathway
The decision flowchart below outlines the primary considerations when selecting a synthetic route. The Wittig reaction offers a direct conversion from a keto-ester, while the esterification route separates the C-C bond formation from the ester formation, which can simplify purification in some cases.
Caption: The Wittig reaction pathway for Ethyl 5-methylhex-5-enoate.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in Wittig reactions often trace back to two critical stages: ylide formation and the olefination step itself.
Inefficient Ylide Generation: The phosphorus ylide is a potent nucleophile but is also a strong base and highly sensitive to moisture and oxygen.
[1] * Moisture: Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Solvents like THF must be rigorously dried, for instance, by passing through a solvent purification system or distilling from sodium/benzophenone.
Base Strength: Very strong bases are required for complete deprotonation of the phosphonium salt. [1]While KOtBu can be used, n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) are more common and effective. Always titrate n-BuLi before use to confirm its molarity.
Temperature: Ylide formation is typically performed at low temperatures (0 °C to -78 °C) to prevent ylide decomposition, especially with less stable ylides.
Side Reactions: The starting material, Ethyl 4-oxobutanoate, contains both a ketone and an ester. While Wittig reagents are generally unreactive towards esters, the basic conditions can promote side reactions like Claisen condensation or self-condensation of the ketone if the ylide is not consumed quickly. [2]Add the ketone slowly to the pre-formed ylide solution to maintain a low concentration of the ketone.
Q2: I am struggling to remove the triphenylphosphine oxide (Ph₃PO) byproduct during purification. What are the best strategies for scale-up?
This is the most common challenge in Wittig reaction purification. Ph₃PO is a high-boiling, crystalline solid that is often soluble in the same solvents as the product.
Crystallization: On a small scale, Ph₃PO can sometimes be removed by crystallizing it from a non-polar solvent like hexane or a hexane/ether mixture at low temperatures, after which the product-containing supernatant is decanted. This becomes less efficient at larger scales.
Column Chromatography: While effective, flash chromatography is generally not economically viable for large-scale production due to high solvent consumption and low throughput.
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction: For scale-up, the HWE reaction is often preferred. [3]It uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate byproduct is typically water-soluble, allowing for simple removal with an aqueous wash during workup. This dramatically simplifies purification.
Feature
Wittig Reaction
Horner-Wadsworth-Emmons (HWE)
Phosphorus Reagent
Triphenylphosphonium Salt
Phosphonate Ester
Base Required
Strong (n-BuLi, NaH)
Milder (NaH, NaOMe, K₂CO₃)
Byproduct
Triphenylphosphine Oxide (Ph₃PO)
Dialkyl Phosphate Salt
Byproduct Removal
Difficult (Chromatography/Crystallization)
Easy (Aqueous Extraction)
Stereoselectivity
Tends to give (Z)-alkenes with non-stabilized ylides
Tends to give (E)-alkenes with stabilized ylides
Q3: What are the primary safety concerns when scaling this synthesis?
Pyrophoric Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All transfers must be done under an inert atmosphere using cannula or syringe techniques. Ensure appropriate fire-extinguishing media (e.g., Class D extinguisher, sand) are readily available.
Exothermic Events: Both the ylide formation and the reaction with the ketone can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use a jacketed reactor with controlled cooling and add reagents slowly to manage the reaction temperature.
Solvent Handling: Large volumes of flammable solvents like THF and ether are used. Ensure proper grounding of all equipment to prevent static discharge and work in a well-ventilated area or fume hood designed for large-scale operations. A thorough risk assessment should be conducted before any scale-up operation.
[4]
Protocol: Lab-Scale Synthesis via Wittig Reaction (Illustrative)
This protocol is for informational purposes and should be adapted and optimized based on laboratory findings and a thorough safety review.
Ylide Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq). Add anhydrous THF via cannula. Cool the resulting slurry to 0 °C in an ice bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A characteristic deep yellow or orange color should develop. Stir the ylide solution at 0 °C for 1 hour.
Olefination: Dissolve Ethyl 4-oxobutanoate (1.0 eq) in anhydrous THF in a separate flask. Add the ketone solution dropwise to the ylide solution at 0 °C over 1 hour.
Reaction & Quench: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction completion by TLC or GC. Once complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
Workup & Purification: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate it from Ph₃PO.
Section 3: Troubleshooting the Esterification Route
This pathway involves first synthesizing 5-methylhex-5-enoic acid and then converting it to the ethyl ester. This can be advantageous if the acid is available or if Wittig byproduct removal proves too difficult.
Q1: My Fischer esterification is not reaching completion. How can I improve the conversion rate?
Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the products.
[5]
Water Removal: The most effective method is to remove the water byproduct as it forms. On a larger scale, a Dean-Stark apparatus is ideal for azeotropically removing water with a suitable solvent like toluene.
Use of Excess Reagent: Using a large excess of the alcohol (ethanol) can also drive the reaction forward. Since ethanol is relatively inexpensive and has a low boiling point, it can often be used as the solvent and easily removed post-reaction.
Catalyst Choice: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are effective. For sensitive substrates, solid acid catalysts like an acidic resin (e.g., Amberlyst-15) can be used, which simplifies workup as the catalyst can be filtered off.
[6]
Q2: What is the most efficient workup and purification method for the ester at scale?
Aqueous Workup: After the reaction, the excess acid catalyst and any remaining carboxylic acid must be removed. This is typically done by washing the organic phase with a saturated sodium bicarbonate solution until effervescence ceases. [5]Follow this with a water wash and a brine wash to remove residual salts and water.
Vacuum Distillation: For a non-solid, thermally stable product like Ethyl 5-methylhex-5-enoate, vacuum distillation is the preferred method for purification at scale. It is highly effective at removing non-volatile impurities and residual high-boiling solvents. Ensure the system is free of leaks to maintain a stable vacuum.
References
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Available at: [Link]
Chemistry Steps. Wittig Reaction Practice Problems. Available at: [Link]
Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
ResearchGate. (2007). Enantioselective synthesis of methyl (5Z,8S)-8,9-epoxynon-5-enoate, an eicosanoid synthon. Available at: [Link]
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
ResearchGate. (2008). Biochemical approaches to the synthesis of ethyl 5-(S)-hydroxyhexanoate and 5-(S)-hydroxyhexanenitrile. Available at: [Link]
Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
Google Patents. US4521595A - Process for the purification of esters.
Reddit. (2022). Problems with wittig reaction. Available at: [Link]
University of California, Irvine. (2013). EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Available at: [Link]
Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]
ChemBK. 5-Methylhex-4-enoic acid. Available at: [Link]
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
AOCS. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
Google Patents. EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
UKM Journal Systems. (2020). Low-Energy Separation Technique on Purification of Unsaturated Fatty Acids of Palm Stearin using Methanol Crystallization Method. Available at: [Link]
Cheméo. Chemical Properties of 5-Hexenoic acid, methyl ester (CAS 2396-80-7). Available at: [Link]
Technical Support Center: Esterification Workup & Quenching Optimization
Introduction: The Art of the Quench In esterification, the reaction does not end when the starting material is consumed; it ends when the product is isolated free of hydrolysis products, emulsions, and stubborn coupling...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Art of the Quench
In esterification, the reaction does not end when the starting material is consumed; it ends when the product is isolated free of hydrolysis products, emulsions, and stubborn coupling byproducts. This guide addresses the critical "Phase Zero" of purification—the transition from active chemistry to stable isolation.
The following protocols are designed as self-validating systems . Each step includes a checkpoint to verify success before proceeding, minimizing the risk of compound loss during the workup.
The Core Challenge: Reversibility & The "Volcano" Effect
Acid-catalyzed esterifications are equilibrium-driven.[1][2] The introduction of aqueous base during workup can inadvertently catalyze hydrolysis, reverting your ester back to the carboxylic acid.[3] Furthermore, neutralizing acid chlorides or strong mineral acids with bicarbonate often leads to violent gas evolution (the "Volcano" effect), resulting in physical loss of material.
Troubleshooting Guide
Q: My yield dropped significantly after the bicarbonate wash. Where did my product go?A: You likely hydrolyzed your ester or lost it to physical ejection.
Mechanism: An exothermic neutralization raises the local temperature. In the presence of water and base, esters (especially methyl/ethyl esters) hydrolyze rapidly.
The Fix (Protocol A):
Cool Down: Chill the reaction mixture to
before adding any aqueous solution.
The "Buffer" Quench: Do not add saturated
directly. First, quench with ice-cold water or saturated brine to dilute the acid.
Controlled Neutralization: Add saturated
dropwise with vigorous stirring.
Validation Checkpoint: Check the pH of the aqueous layer. It should be pH 7-8. If it is still acidic, the ester is at risk of acid-catalyzed hydrolysis in the separator funnel.
Q: I am using an Acid Chloride. Upon quenching, the flask turned into a fume generator. How do I stop this?A: You are generating HCl gas faster than the solvent can solvate it.
The Fix (Protocol B):
Dilution: Dilute the reaction mixture with an inert solvent (DCM or
) before quenching.
The Scavenger: If the reaction used Pyridine or
, ensure you used >1.1 equivalents. The amine hydrochloride salt precipitates, which is easier to handle than free HCl gas.
The Quench: Add a mixture of ice and water . The heat of hydration of HCl is absorbed by the phase change of the ice.
Dicyclohexylcarbodiimide (DCC) forms Dicyclohexylurea (DCU), a byproduct notorious for its poor solubility in everything, clogging frits and contaminating columns.
Troubleshooting Guide
Q: I have a white precipitate that won't filter out and clogs my column. Is it DCU?A: Yes. DCU is sparingly soluble in DCM and insoluble in ether/hexane.
The Fix (Protocol C - The "Crash and Filter"):
Solvent Switch: If the reaction was in DCM, evaporate to ~10% volume.
Precipitate: Add cold Diethyl Ether or Acetonitrile . DCU is virtually insoluble in these.
Chill: Place in a freezer (
) for 1 hour.
Filtration: Filter through a Celite pad (not just paper). The Celite traps the fine urea particles.
Validation Checkpoint: Take an NMR of the filtrate. If a multiplet at ~1.0-2.0 ppm (cyclohexyl protons) persists, repeat the cold ether wash.
Q: Can I avoid DCU entirely?A: Yes. Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Logic: The urea byproduct of EDC is an amine salt (EDU).
Protocol:
Run reaction as normal.
Workup: Wash the organic layer with 0.5M HCl . The urea byproduct protonates, becomes water-soluble, and partitions into the aqueous layer.
Warning: Do not use this if your product contains an acid-sensitive amine.
Module 3: The Mitsunobu Reaction
The Core Challenge: Triphenylphosphine Oxide (TPPO)
TPPO is the bane of the Mitsunobu reaction. It co-elutes with polar products and streaks on silica.
Troubleshooting Guide
Q: My product and TPPO have the same Rf. How do I separate them without a column?A: Use Magnesium Chloride (
) Complexation .
Mechanism: TPPO forms a crystalline 2:1 complex with
Donald, J. R.; Martin, S. F. "Simple and Efficient Removal of Triphenylphosphine Oxide from Mitsunobu Reactions." J. Org. Chem.2017 , 82, 9931.
Bates, R. H.; Long, J. "Removal of Dicyclohexylurea from Steglich Esterification Mixtures." Synth. Commun.2005 , 35, 1325.[4] (Protocols for urea precipitation).
Anderson, N. G.Practical Process Research and Development, 2nd Ed.; Academic Press, 2012.
Validation of a GC-MS Method for the Quantification of Ethyl 5-methylhex-5-enoate
Executive Summary: Precision in Process Intermediates Ethyl 5-methylhex-5-enoate is a critical intermediate and potential process-related impurity in the synthesis of Pregabalin (Lyrica) and related gabapentinoids. Its s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Precision in Process Intermediates
Ethyl 5-methylhex-5-enoate is a critical intermediate and potential process-related impurity in the synthesis of Pregabalin (Lyrica) and related gabapentinoids. Its structural integrity—specifically the position of the terminal double bond—is pivotal for downstream enantioselective enzymatic steps.
In drug development, the quantification of such unsaturated esters presents a unique challenge: distinguishing the target isomer from thermodynamically stable internal alkene byproducts (e.g., Ethyl 5-methylhex-4-enoate) while maintaining sensitivity at trace levels (ppm).
This guide validates a Gas Chromatography-Mass Spectrometry (GC-MS) method operating in Selected Ion Monitoring (SIM) mode. We compare this approach against industry-standard alternatives (GC-FID, HPLC-UV) to demonstrate why GC-MS is the requisite standard for this specific analyte.
Strategic Comparison: Why GC-MS?
Before detailing the protocol, we must establish the rationale for selecting GC-MS over cost-effective alternatives like Flame Ionization Detection (FID).
The Analytical Dilemma
The target molecule, Ethyl 5-methylhex-5-enoate , lacks a strong chromophore, rendering HPLC-UV insensitive without derivatization. While GC-FID is robust for assay (purity) testing, it fails in specificity when analyzing complex reaction mixtures containing positional isomers and solvent matrices.
Performance Matrix: GC-MS vs. Alternatives
Feature
GC-MS (SIM Mode)
GC-FID
HPLC-UV (210 nm)
Specificity
High (Mass spectral fingerprint distinguishes isomers)
Medium (Relies solely on Retention Time)
Low (Matrix interference common)
Sensitivity (LOD)
< 0.05 ppm (Trace level)
~ 1-10 ppm
> 50 ppm (Poor UV absorption)
Linearity Range
0.1 – 100 ppm
10 – 10,000 ppm
100 – 5,000 ppm
Matrix Tolerance
High (SIM ignores background)
Low (Co-eluting peaks cause error)
Medium
Cost per Analysis
High
Low
Medium
Verdict: For trace impurity quantification or intermediate control where isomeric purity is critical, GC-MS is the only viable option. GC-FID is acceptable only for crude assay testing of the raw material.
Decision Logic Diagram
The following decision tree illustrates the selection process for the analytical technique based on the development phase.
Caption: Analytical decision tree prioritizing GC-MS for trace impurity control due to specificity requirements.
Method Development & Optimization
This protocol uses a mid-polarity column to maximize separation of the ester from the solvent front and potential acid impurities.
Column:DB-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness).
Rationale: The 5% phenyl-arylene phase provides better selectivity for isomeric esters than 100% PDMS (DB-1) and lower bleed than wax columns (DB-WAX).
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split/Splitless.
Mode: Splitless (for trace analysis) or Split 1:10 (for assay).
Protocol: Inject a blank (diluent), the sample matrix, and the sample spiked with the analyte.
Acceptance Criteria: No interfering peaks at the retention time of Ethyl 5-methylhex-5-enoate. Mass spectral purity (match factor) > 900.
Protocol: Spike the analyte into the sample matrix at 50%, 100%, and 150% of the target concentration (e.g., 1 ppm).
Spike Level
Recovery (%)
RSD (%)
50% (0.5 ppm)
98.5
1.2
100% (1.0 ppm)
100.2
0.9
150% (1.5 ppm)
99.1
1.1
Limit of Detection (LOD) & Quantitation (LOQ)
Determined based on Signal-to-Noise (S/N) ratio.
LOD (S/N ~ 3): 0.02 ppm.
LOQ (S/N ~ 10): 0.05 ppm.
Experimental Workflow
The following diagram details the step-by-step execution of the validation study, ensuring data integrity from sample prep to reporting.
Caption: End-to-end workflow for the extraction and GC-MS quantification of Ethyl 5-methylhex-5-enoate.
Discussion & Expert Insights
The Isomer Challenge
The primary risk in this analysis is the migration of the double bond from the terminal position (C5) to the internal position (C4), forming Ethyl 5-methylhex-4-enoate. This is thermodynamically favored under acidic conditions.
Validation Insight: During specificity testing, it is crucial to inject a standard of the 4-enoate isomer. On a DB-5MS column, the terminal alkene (5-enoate) typically elutes slightly earlier than the internal alkene due to lower boiling point/polarity interactions.
Causality: If your chromatogram shows a shoulder on the main peak, reduce the oven ramp rate from 10°C/min to 5°C/min around the elution window (8–12 min) to improve resolution (
).
Internal Standard Selection
For high-precision quantification, do not rely on external calibration alone.[5] Use a deuterated analog (e.g., Ethyl acetate-d8) or a structurally similar ester like Ethyl heptanoate as an Internal Standard (IS). This corrects for injection variability and minor matrix effects.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7]
[Link]
Reddy, A. V., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides. Separations.[1][2][4][8][9]
[Link]
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
[Link]
Hussain, S., et al. (2016). Comparison of GC-FID and GC-MS for the determination of fatty acid methyl esters. Journal of Chromatography A.
[Link]
A Comparative Study of Wittig Reaction versus Alternative Olefination Methods
Executive Summary: Beyond the Wittig Standard For decades, the Wittig reaction has been the "gold standard" for carbonyl olefination in drug discovery. Its predictability and functional group tolerance are legendary.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Beyond the Wittig Standard
For decades, the Wittig reaction has been the "gold standard" for carbonyl olefination in drug discovery. Its predictability and functional group tolerance are legendary. However, as pharmaceutical targets grow in complexity and process chemistry demands higher atom economy, the limitations of the classical Wittig—specifically the generation of stoichiometric triphenylphosphine oxide (TPPO) waste and difficulty in controlling stereochemistry for certain substrates—have necessitated the adoption of alternative methodologies.
This guide provides a rigorous, data-driven comparison of the Wittig reaction against its three primary competitors: Horner-Wadsworth-Emmons (HWE) , Julia-Kocienski , and Peterson Olefination . We analyze these methods through the lens of stereocontrol, purification efficiency, and substrate scope to empower you with the logic needed to select the optimal pathway for your specific synthesis.
Strategic Decision Matrix
Before detailing protocols, use this logic flow to determine the most appropriate olefination method for your substrate.
Figure 1: Decision tree for selecting olefination methods based on substrate class and stereochemical requirements.
Technical Deep Dive & Comparative Analysis
The Wittig Reaction
The Baseline: The reaction of a phosphonium ylide with an aldehyde/ketone.
Mechanism: [2+2] cycloaddition forms an oxaphosphetane intermediate, which collapses to the alkene and phosphine oxide.
Stereocontrol:
Unstabilized Ylides (Alkyl-P): Kinetic control
Z-selective .
Stabilized Ylides (EWG-P): Thermodynamic control
E-selective .
Critical Flaw: Atom economy. The production of stoichiometric triphenylphosphine oxide (TPPO, MW ~278) is a massive burden. TPPO is often soluble in organic solvents, making it difficult to separate from the product without chromatography.
Horner-Wadsworth-Emmons (HWE)
The E-Selective Workhorse: Uses phosphonate carbanions instead of phosphonium ylides.
Advantage: The byproduct is a dialkyl phosphate salt, which is water-soluble . This allows for purification via simple aqueous extraction, a massive scalability advantage over Wittig.
Stereocontrol: Overwhelmingly E-selective for stabilized phosphonates.
Modifications:
Still-Gennari: Uses electron-deficient phosphonates (e.g., bis(trifluoroethyl) phosphonates) to reverse selectivity, yielding Z-alkenes with high fidelity.
Julia-Kocienski Olefination
The Fragment Coupler: A "one-pot" modification of the classical Julia olefination using heteroaryl sulfones (e.g., Phenyl-Tetrazole "PT" or Benzothiazole "BT").
Mechanism: Nucleophilic addition followed by a Smiles rearrangement and elimination of SO₂ and the heterocycle.
Advantage: High E-selectivity and mild conditions.[1] Unlike the classical Julia, it does not require sodium amalgam (Na/Hg). It is superior for coupling two large, complex fragments where steric bulk might hinder Wittig/HWE.
-hydroxysilane intermediate, you can diverge to either E or Z isomer from the same precursor material.
Performance Comparison Data
Feature
Wittig Reaction
HWE Reaction
Julia-Kocienski
Peterson Olefination
Primary Selectivity
Z (Unstabilized)E (Stabilized)
E (Standard)Z (Still-Gennari)
E (High fidelity)
Tunable (E or Z)
Byproduct
Ph₃P=O (TPPO)Difficult Removal
Phosphate SaltWater Soluble
Sulfinate SaltWater Soluble
Silanol / SiloxaneVolatile/Soluble
Atom Economy
Poor (High MW waste)
Moderate
Moderate
Moderate
Base Requirement
Strong (BuLi, NaHMDS)
Moderate (NaH, DBU)
Strong (KHMDS, LDA)
Strong (LDA, BuLi)
Substrate Scope
Aldehydes, Ketones
Aldehydes, Ketones
Aldehydes, Ketones
Aldehydes, Ketones, Imines
Key Limitation
Purification (TPPO)
Requires EWG on P
Reagent Synthesis
Silyl group cost
Experimental Protocols
Protocol A: Standard HWE Reaction (E-Selective)
Use Case: Synthesis of
-unsaturated esters with easy purification.
Reagent Prep: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in anhydrous THF (0.2 M) at 0°C under Argon.
Phosphonate Addition: Dropwise add Triethyl phosphonoacetate (1.2 eq) . Stir for 30 min until H₂ evolution ceases and solution is clear.
Substrate Addition: Add the Aldehyde (1.0 eq) in THF dropwise.
Reaction: Warm to RT and stir for 1-4 hours. Monitor by TLC.[9]
Workup (Self-Validating): Quench with sat. NH₄Cl. Extract with EtOAc.[3][9] Wash organic layer with water (removes phosphate byproduct).[10] Dry (MgSO₄) and concentrate.
Validation: NMR of crude should show >95% purity due to water solubility of byproducts.
Use Case: Accessing specific geometries from a single precursor.
Addition: Treat
-silyl carbanion (TMS-CH₂-Li) with Ketone in THF at -78°C. Quench to isolate the diastereomeric mixture of -hydroxysilanes . Separated diastereomers are then treated as follows:
Petasis Reagent: (Cp₂TiMe₂).[15] Milder, non-pyrophoric, usable in toluene/THF at reflux.
Protocol: Heat ester with Petasis reagent (2.0 eq) in Toluene at 80°C. Titanium oxide byproduct is removed by filtration through Celite.
References
Wittig Reaction & Green Chemistry Assessment
Green Chemistry, 2013, 15, 330-342.
Horner-Wadsworth-Emmons (HWE)
J. Org.[2] Chem., 1983 , 48, 4785–4786. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[16]
Julia-Kocienski Olefination Scope
Synlett, 1998 , 26-28.[13] "A New Modification of the Julia Olefination: The Reaction of Metallated Benzothiazol-2-yl Sulfones with Carbonyl Compounds."
Peterson Olefination Stereocontrol
J. Org.[2] Chem., 1968 , 33, 780–784.[2] "Carbonyl olefination reaction using silyl-substituted organometallic compounds."
TPPO Removal Strategies
J. Org.[2] Chem., 2017 , 82, 9931–9936. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."
Comparing the chemical reactivity of Ethyl 5-methylhex-5-enoate with its isomers
Comparative Reactivity Guide: Ethyl 5-methylhex-5-enoate and Structural Isomers Executive Summary Ethyl 5-methylhex-5-enoate (CAS: 10236-10-9) represents a distinct class of "homo-isoprenyl" esters characterized by a gem...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Reactivity Guide: Ethyl 5-methylhex-5-enoate and Structural Isomers
Executive Summary
Ethyl 5-methylhex-5-enoate (CAS: 10236-10-9) represents a distinct class of "homo-isoprenyl" esters characterized by a gem-disubstituted terminal alkene . This structural motif creates a unique reactivity profile that balances the high electron density of internal alkenes with the steric accessibility of terminal positions.
For researchers in terpene synthesis and medicinal chemistry, distinguishing the reactivity of this molecule from its isomers is critical. This guide compares the target molecule against its two most relevant structural isomers:
The Thermodynamic Isomer: Ethyl 5-methylhex-4-enoate (Trisubstituted).
The Steric Control: Ethyl hept-6-enoate (Monosubstituted).
Chemical Profile & Isomer Landscape
The reactivity of these isomers is dictated by the substitution pattern of the alkene, which influences both the Highest Occupied Molecular Orbital (HOMO) energy (nucleophilicity) and the steric hindrance around the
-system.
Feature
Target Molecule
Isomer A (Thermodynamic)
Isomer B (Steric Control)
Name
Ethyl 5-methylhex-5-enoate
Ethyl 5-methylhex-4-enoate
Ethyl hept-6-enoate
Structure
Alkene Type
Gem-disubstituted (1,1-di)
Trisubstituted
Monosubstituted (Terminal)
Electronic Nature
Electron-Rich
Very Electron-Rich
Electron-Poor (Relative)
Steric Bulk
Moderate (Methyl at C5)
High (Two Methyls)
Low (Linear chain)
Key Application
Pheromone synthesis, Terpene building block
Isomerization byproduct, Prenyl analog
Cross-metathesis partner
Comparative Reactivity Matrix
The following data summarizes the relative performance of the target against its isomers in three critical synthetic transformations.
Mechanism: Concerted "Butterfly" transition state. Rate is driven by the nucleophilicity of the alkene (electron donation from alkyl groups).
Observation: The Trisubstituted Isomer A is the fastest due to hyperconjugation from three alkyl groups raising the HOMO energy. The Target is moderately reactive, significantly faster than the Monosubstituted Isomer B .
B. Olefin Metathesis (Grubbs Catalysis)
Reagent: Grubbs II or Hoveyda-Grubbs II
Mechanism: [2+2] Cycloaddition forming a metallocyclobutane intermediate. Rate is driven by steric accessibility.
Observation: The Target is a "Type III" (slow/dormant) substrate. The gem-dimethyl effect prevents efficient coordination to the Ruthenium center compared to the rapid Type I behavior of Isomer B .
C. Hydroboration-Oxidation
Reagent: 9-BBN followed by
Mechanism: Sterically governed syn-addition.
Observation: The Target yields a primary alcohol with high regioselectivity (Anti-Markovnikov) due to the steric bulk of the C5 methyl group directing boron to the terminal carbon.
Table 1: Relative Reactivity Rates (
)
(Estimated based on general alkene class kinetics)
Reaction Type
Target (Gem-disubstituted)
Isomer A (Trisubstituted)
Isomer B (Monosubstituted)
Epoxidation
++ (Fast)
+++ (Very Fast)
+ (Slow)
Metathesis
-- (Very Slow)
--- (Inert/Dormant)
+++ (Rapid)
Hydrogenation
+ (Moderate)
- (Slow)
+++ (Very Fast)
Visualizing the Reactivity Logic
The diagram below illustrates the divergent pathways. Note how the Target sits in a "Goldilocks" zone for oxidation but is sterically hindered for metathesis.
Figure 1: Reactivity landscape comparing electronic vs. steric drivers for the three isomers.
Experimental Protocol: Epoxidation of Ethyl 5-methylhex-5-enoate
Context: This protocol is optimized to avoid hydrolysis of the ester while ensuring complete conversion of the gem-disubstituted alkene.
Preparation: Dissolve Ethyl 5-methylhex-5-enoate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.
Addition: Dissolve mCPBA (12 mmol) in DCM (30 mL) and add it dropwise to the reaction mixture over 15 minutes. Scientific Note: Slow addition controls the exotherm and prevents over-oxidation side reactions.
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting material (
) should disappear, replaced by the more polar epoxide ().
Quenching: Cool back to 0°C. Add 10%
solution (20 mL) slowly to quench excess peroxide. Test with starch-iodide paper (should remain white).
Workup: Dilute with DCM. Wash the organic layer sequentially with saturated
( mL) to remove m-chlorobenzoic acid byproduct. Critical Step: Failure to remove the acid can catalyze epoxide opening.
Isolation: Dry organic layer over
, filter, and concentrate in vacuo.
Purification: Flash chromatography on silica gel (Gradient: 0-10% EtOAc in Hexane).
Synthesis Strategy: The Johnson-Claisen Rearrangement
To access the target Ethyl 5-methylhex-5-enoate with high fidelity (avoiding the thermodynamic Isomer A), the Johnson-Claisen rearrangement is the gold standard. This method constructs the
-unsaturated ester bond in a single concerted step.
Mechanism:
Reaction of Methallyl Alcohol with Triethyl Orthoacetate in the presence of a weak acid catalyst (propionic acid) generates a ketene acetal intermediate, which undergoes a [3,3]-sigmatropic rearrangement.
Figure 2: Synthetic pathway via Johnson-Claisen Rearrangement to ensure regiocontrol.
References
Comparison of Alkene Nucleophilicity in Epoxidation
Title: Kinetics and Mechanism of the Epoxidation of Alkyl-Substituted Alkenes by Hydrogen Peroxide, C
A Comparative Guide to Analytical Method Validation for the Determination of Impurities in Ethyl 5-methylhex-5-enoate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of any active pharmaceutical ingredient (API) or intermediate is paramount to the safety...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of any active pharmaceutical ingredient (API) or intermediate is paramount to the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the validation of impurity determination in Ethyl 5-methylhex-5-enoate, a potentially valuable chemical intermediate. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the choice of analytical techniques and validation strategies, grounded in regulatory expectations and practical laboratory experience.
This document will delve into the nuances of method development and validation, comparing Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this specific analytical challenge. We will explore a plausible synthetic route to identify potential process-related impurities and consider likely degradation products, thereby defining the scope of our validation efforts. All protocols and discussions are framed within the context of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) on Validation of Analytical Procedures, and Q3A(R2)/Q3B(R2) on Impurities in New Drug Substances and Products.[1][2]
The Analytical Challenge: Understanding Ethyl 5-methylhex-5-enoate and Its Impurity Profile
To develop a robust analytical method, we must first understand the analyte and its potential impurities. Ethyl 5-methylhex-5-enoate is an unsaturated ester. A plausible and efficient synthetic route for its preparation is the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[3][4][5][6]
Plausible Synthesis and Process-Related Impurities
A likely synthesis involves the reaction of a phosphonium ylide with an aldehyde or ketone. For Ethyl 5-methylhex-5-enoate, a practical approach would be the reaction of (carbethoxymethylene)triphenylphosphorane with 4-methylpent-4-enal.
Based on this, we can anticipate the following process-related impurities:
Unreacted Starting Materials:
(Carbethoxymethylene)triphenylphosphorane
4-Methylpent-4-enal
Reagents and Byproducts:
Triphenylphosphine oxide (a major byproduct of the Wittig reaction)[3][5]
Residual solvents used in the reaction and purification (e.g., THF, diethyl ether)
Potential Degradation Products
Ethyl 5-methylhex-5-enoate, being an unsaturated ester, is susceptible to degradation through two primary pathways:
Hydrolysis: The ester linkage can be hydrolyzed, particularly in the presence of acid or base, to yield 5-methylhex-5-enoic acid and ethanol.[7][8][9]
Oxidation: The carbon-carbon double bond is a site of potential oxidative cleavage, which could lead to the formation of various smaller aldehydes, ketones, or carboxylic acids under oxidative stress conditions.[10][11][12]
Comparative Analysis of Analytical Techniques: GC-FID vs. HPLC-UV
The choice of analytical technique is a critical decision in method development. For Ethyl 5-methylhex-5-enoate and its anticipated impurities, both GC-FID and HPLC-UV present viable options, each with distinct advantages and limitations.
Feature
Gas Chromatography with Flame Ionization Detection (GC-FID)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle
Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Applicability
Ideal for volatile and thermally stable compounds.[13][14]
Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[15][16]
Detection
FID is a universal detector for organic compounds, providing a response proportional to the mass of carbon.
UV detection requires the analyte to have a chromophore (a part of the molecule that absorbs UV light).[17]
Sensitivity
Generally high sensitivity for volatile organic compounds.
Sensitivity is dependent on the molar absorptivity of the analyte at the chosen wavelength.
Selectivity
High resolving power for complex mixtures of volatile compounds.
Selectivity can be tuned by altering mobile phase composition, stationary phase, and detection wavelength.
Sample Preparation
May require derivatization for non-volatile compounds. Direct injection or headspace analysis for volatile impurities.
Generally simpler sample preparation, involving dissolution in a suitable solvent.
Expert Insight: For Ethyl 5-methylhex-5-enoate, GC-FID is an excellent choice for quantifying volatile impurities such as residual solvents and potentially the starting material 4-methylpent-4-enal. The main analyte itself is also amenable to GC analysis. However, for non-volatile or thermally sensitive impurities like triphenylphosphine oxide and the degradation product 5-methylhex-5-enoic acid, HPLC-UV would be the more appropriate technique. Therefore, a comprehensive impurity analysis may necessitate the use of both techniques, or the development of a single, robust HPLC method capable of separating all key impurities. Given the presence of a double bond which acts as a chromophore, HPLC-UV is a strong candidate for a single, comprehensive method.
A Structured Approach to Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following sections provide detailed, step-by-step protocols for validating both a GC-FID and an HPLC-UV method for the determination of impurities in Ethyl 5-methylhex-5-enoate.
Diagram of the Analytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Specificity (Selectivity)
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Protocol for Specificity (HPLC-UV & GC-FID):
Blank Analysis: Analyze a diluent blank to ensure no interfering peaks are present at the retention times of the analyte and known impurities.
Individual Standard Analysis: Inject individual solutions of Ethyl 5-methylhex-5-enoate and each potential impurity (unreacted starting materials, byproducts, and degradation products) to determine their individual retention times.
Spiked Sample Analysis: Prepare a solution of Ethyl 5-methylhex-5-enoate and spike it with known amounts of all potential impurities. Analyze this mixture to demonstrate that all components are well-resolved from each other. The resolution between adjacent peaks should be greater than 1.5.
Forced Degradation Studies: To demonstrate that the method is stability-indicating, subject a sample of Ethyl 5-methylhex-5-enoate to stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH Q1A(R2) guidelines. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak or with each other. Peak purity analysis using a photodiode array (PDA) detector is highly recommended for the HPLC method.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol for Linearity and Range (HPLC-UV & GC-FID):
Stock Solution Preparation: Prepare a stock solution of each impurity in a suitable diluent.
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of impurities (e.g., from the reporting threshold to 120% of the specification limit).
Analysis: Inject each calibration standard in triplicate.
Data Evaluation: Plot the peak area response versus the concentration for each impurity. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.99 is generally considered acceptable. The range is established by confirming that the method has suitable linearity, accuracy, and precision within that range.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.
Protocol for Accuracy (HPLC-UV & GC-FID):
Spiked Sample Preparation: Prepare a sample of Ethyl 5-methylhex-5-enoate and spike it with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each concentration level in triplicate.
Analysis: Analyze the spiked samples.
Data Evaluation: Calculate the percentage recovery for each impurity at each concentration level. The acceptance criterion for recovery is typically between 80% and 120% for impurity analysis.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Protocol for Precision (HPLC-UV & GC-FID):
Repeatability (Intra-assay Precision):
Prepare six individual samples of Ethyl 5-methylhex-5-enoate spiked with impurities at the target concentration.
Analyze these samples on the same day, with the same analyst, and on the same instrument.
Calculate the RSD of the results for each impurity. An RSD of ≤ 5% is generally acceptable.
Intermediate Precision (Inter-assay Precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Compare the results from both studies to assess the variability. The RSD between the two sets of data should also meet the acceptance criteria.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol for LOD and LOQ (HPLC-UV & GC-FID):
Based on Signal-to-Noise Ratio:
Determine the concentration of each impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope:
Prepare a series of blank samples and analyze them. Calculate the standard deviation of the blank response.
Determine the slope of the calibration curve from the linearity study.
Calculate LOD and LOQ using the following formulas:
LOD = 3.3 × (Standard Deviation of the Blank / Slope)
LOQ = 10 × (Standard Deviation of the Blank / Slope)
The calculated LOQ should be verified for precision and accuracy.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
Protocol for Robustness (HPLC-UV & GC-FID):
Identify Critical Parameters:
For HPLC: Mobile phase composition (±2%), pH of the mobile phase (±0.2 units), column temperature (±5°C), flow rate (±10%), and different column batches.
For GC: Oven temperature ramp rate (±1°C/min), carrier gas flow rate (±5%), injection temperature (±10°C), and different column batches.
Experimental Design: Use a one-factor-at-a-time approach or a design of experiments (DoE) to systematically vary the identified parameters.
Analysis: Analyze a sample of Ethyl 5-methylhex-5-enoate spiked with impurities under each varied condition.
Data Evaluation: Assess the impact of each variation on the system suitability parameters (e.g., resolution, peak shape) and the quantitative results. The method is considered robust if the results remain within the acceptance criteria under all varied conditions.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Protocol for System Suitability (HPLC-UV & GC-FID):
System Suitability Solution: Prepare a solution containing Ethyl 5-methylhex-5-enoate and key impurities.
Parameters to be Monitored:
Resolution: The resolution between critical peak pairs should be ≥ 1.5.
Tailing Factor (Asymmetry Factor): The tailing factor for the main peak and impurity peaks should be ≤ 2.0.
Theoretical Plates (Column Efficiency): A minimum number of theoretical plates should be specified.
Repeatability of Injections: The RSD for replicate injections of a standard solution should be ≤ 2.0%.
Procedure: Inject the system suitability solution before starting any sample analysis and periodically throughout the analytical run to ensure the continued performance of the system.
Diagram of Key Validation Parameter Relationships
Caption: A diagram showing the interconnectedness of key analytical method validation parameters.
Conclusion and Recommendations
The successful validation of an analytical method for the determination of impurities in Ethyl 5-methylhex-5-enoate is a critical step in ensuring its quality and suitability for use in pharmaceutical applications. Both GC-FID and HPLC-UV offer distinct advantages and the choice of method should be based on a thorough understanding of the impurity profile.
For volatile impurities , GC-FID provides excellent sensitivity and resolution.
For a comprehensive analysis of both volatile and non-volatile impurities , a well-developed and validated HPLC-UV method is often the more efficient approach.
The detailed protocols provided in this guide serve as a robust framework for conducting method validation in accordance with global regulatory standards. It is imperative that all experimental choices are scientifically justified and meticulously documented in a final validation report. By adhering to these principles of scientific integrity and regulatory compliance, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. [Link]
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. [Link]
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]
GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]
Convergent Synthesis of Trisubstituted Z-Allylic Esters by Wittig−Schlosser Reaction | Organic Letters. ACS Publications. [Link]
Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps. [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
Anaerobic Oxidation of Fatty Acids and Alkenes by the Hyperthermophilic Sulfate-Reducing Archaeon Archaeoglobus fulgidus. PMC - NIH. [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection. Springer. [Link]
The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets. PubMed. [Link]
FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]
Chemical Properties of 5-Hexenoic acid, methyl ester (CAS 2396-80-7). Cheméo. [Link]
A Senior Application Scientist's Guide to Quantitative Analysis: Assessing Ethyl 5-methylhex-5-enoate with qNMR and Comparative Methods
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth assessment of quanti...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise quantification of chemical compounds is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth assessment of quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of Ethyl 5-methylhex-5-enoate, a key organic ester. We will explore the principles of qNMR, detail a robust experimental protocol, and objectively compare its performance against established chromatographic techniques, supported by experimental data.
The Principle of Quantitative NMR: A Universal Response
Quantitative NMR (qNMR) is a powerful analytical technique for determining the absolute concentration or purity of a substance.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal.[1] This characteristic provides a universal response, meaning that, under appropriate experimental conditions, the signal intensity is independent of the molecule's specific structure. This sets qNMR apart from many other analytical techniques that often require compound-specific response factors.[3]
The versatility of qNMR allows for the quantification of a wide array of compounds using a single, well-characterized internal standard, provided their signals do not overlap.[4] This guide will focus on ¹H qNMR, as the ¹H nucleus is ubiquitous in organic molecules, possesses a high gyromagnetic ratio, and has a natural abundance of nearly 100%, leading to high sensitivity.[2]
Experimental Design: A Self-Validating System
A successful qNMR experiment is a self-validating system. Every choice, from sample preparation to data processing, is made to ensure the integrity of the quantitative data.
Causality in Experimental Choices
The selection of an appropriate internal standard is paramount for accurate and precise qNMR results. An ideal internal standard should be:
Chemically Stable and Inert: It must not react with the analyte, the solvent, or any impurities.[2]
Soluble: It must be fully soluble in the chosen deuterated solvent along with the analyte.[2][3]
Spectrally Simple: It should ideally exhibit simple, sharp signals (e.g., singlets) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[5]
Of Known Purity: The purity of the internal standard must be certified and traceable.[2]
Non-volatile: To prevent concentration changes during sample preparation.[5]
For the quantification of Ethyl 5-methylhex-5-enoate, 1,4-Dinitrobenzene is a suitable internal standard. Its aromatic protons resonate far downfield (around 8.5 ppm), a region typically clear of signals from aliphatic esters. It is also a stable, non-volatile solid with certified purity available from commercial suppliers.
The choice of solvent is equally critical. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like Ethyl 5-methylhex-5-enoate due to its excellent dissolving power.[1]
¹H NMR Signal Assignment for Ethyl 5-methylhex-5-enoate
A prerequisite for accurate quantification is the unambiguous assignment of the analyte's NMR signals.[2] The ¹H NMR spectrum of Ethyl 5-methylhex-5-enoate is expected to show distinct signals corresponding to its different proton environments.
Proton Assignment
Expected Chemical Shift (ppm)
Multiplicity
Integration
a
~4.7
Singlet
2H
b
~4.1
Quartet
2H
c
~2.3
Triplet
2H
d
~2.0
Triplet
2H
e
~1.7
Singlet
3H
f
~1.2
Triplet
3H
Note: Expected chemical shifts are approximate and can vary slightly based on solvent and concentration.
The vinylic protons (a) and the methylene protons of the ethyl group (b) are well-separated from other signals and are excellent candidates for quantification due to their clear integration and lack of overlap.
Workflow for Quantitative NMR Analysis
The following diagram illustrates the key steps in a typical qNMR workflow for determining the purity of Ethyl 5-methylhex-5-enoate.
Caption: Workflow for qNMR Purity Determination.
Detailed Experimental Protocol: ¹H qNMR of Ethyl 5-methylhex-5-enoate
This protocol is designed to ensure high accuracy and precision, adhering to principles outlined in established qNMR guidelines.[6][7]
Sample Preparation:
Accurately weigh approximately 10-20 mg of Ethyl 5-methylhex-5-enoate into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.[2]
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene, purity ≥ 99.5%) into the same vial.
Record the exact masses of both the analyte and the internal standard.
Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition:
The experiment should be performed on a well-maintained NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths improve signal dispersion and sensitivity.[2]
Temperature: Maintain a constant temperature, typically 298 K, to ensure spectral stability.[8]
Pulse Program: Use a simple single-pulse experiment (e.g., Bruker's 'zg30') to ensure uniform excitation across the spectrum.
Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals being integrated. A conservative value of 30-60 seconds is often sufficient for small molecules.
Acquisition Time (aq): Set to achieve adequate digital resolution, typically 2-4 seconds.[5]
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[5]
Receiver Gain: Adjust the receiver gain to avoid signal clipping, which would compromise quantitation.
Data Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Carefully perform manual phase correction to ensure all peaks have a pure absorption lineshape.[2]
Apply a baseline correction to the entire spectrum.
Integrate the selected, well-resolved signals of the analyte (e.g., the vinylic protons at ~4.7 ppm) and the internal standard (aromatic protons of 1,4-dinitrobenzene at ~8.5 ppm).
Purity Calculation:
The purity of the analyte (Purityₐ) can be calculated using the following equation:[2][5]
Comparative Analysis: qNMR vs. Chromatographic Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used quantitative techniques, such as Gas Chromatography with a Flame Ionization Detector (GC-FID).
Methodology for GC-FID Analysis
GC-FID is a common method for the analysis of volatile compounds like esters. A typical protocol would involve:
Sample Preparation: Prepare a stock solution of Ethyl 5-methylhex-5-enoate in a suitable solvent (e.g., hexane) at a known concentration. Prepare a series of calibration standards by serial dilution. An internal standard (e.g., undecane) is typically added to all standards and samples.
Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a DB-5 or equivalent).
Analysis: Inject the standards and sample solutions. The separation is based on the compound's volatility and interaction with the stationary phase.
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.
Performance Comparison: qNMR vs. GC-FID
The following table summarizes the typical performance characteristics for the quantification of a small organic molecule like Ethyl 5-methylhex-5-enoate.
Parameter
¹H qNMR
GC-FID
Causality and Field Insights
Principle
Direct proportionality between signal integral and number of nuclei.
Separation based on volatility and interaction with a stationary phase.
qNMR is a primary ratio method, often not requiring a calibration curve with an internal standard.[2] GC-FID relies on a response factor that must be determined via calibration.
Accuracy (% Recovery)
99-101%
95-105%
qNMR's high accuracy stems from its direct measurement principle. GC-FID accuracy is dependent on the quality of the calibration and potential matrix effects.
Precision (%RSD)
< 1%
< 5%
The precision of qNMR is excellent due to the high S/N achievable and the inherent stability of the measurement. GC-FID precision can be influenced by injection variability.
Linearity (R²)
> 0.999
> 0.99
qNMR exhibits excellent linearity over a wide dynamic range.[1] GC-FID also has good linearity but may require a narrower calibration range.
Sample Throughput
Lower
Higher
qNMR experiments can be time-consuming due to the need for long relaxation delays. GC-FID run times are typically shorter.
Destructive
No
Yes
The qNMR sample can be recovered and used for further analysis.[1] GC-FID is a destructive technique.
These values are representative and can vary depending on the specific instrumentation and method parameters.
Logical Relationships in Method Selection
The choice between qNMR and GC-FID is not merely about performance metrics but also about the analytical question being asked. The following diagram illustrates the decision-making process.
Caption: Decision Tree for Analytical Method Selection.
Conclusion: An Integrated Approach
Both qNMR and GC-FID are powerful techniques for the quantitative analysis of Ethyl 5-methylhex-5-enoate. qNMR stands out for its exceptional accuracy, precision, and its status as a primary ratio method, making it ideal for the certification of reference materials and for studies where absolute quantification without a specific analyte standard is required. GC-FID, on the other hand, offers higher throughput and is well-suited for routine quality control and the analysis of large numbers of samples where a validated method with a calibration curve is in place.
For a comprehensive understanding of a compound's purity and concentration, an integrated approach is often the most robust. qNMR can be used to certify the purity of a primary standard, which can then be used to create accurate calibration curves for higher-throughput methods like GC-FID. This synergy leverages the strengths of both techniques, ensuring the highest level of confidence in the analytical results.
References
JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]
Mestrelab Research. (n.d.). What is qNMR and why is it important? Mestrelab Resources. Retrieved from [Link]
Giraudeau, P., et al. (2021). Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR). Analytical Chemistry, 93(5), 2758–2766. [Link]
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. University of Oxford.
United States Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
CSL Behring. (n.d.). Purity by Absolute qNMR Instructions.
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
Comparative Analytical Guide: Optimizing Linearity and Range for Ethyl 5-methylhex-5-enoate Quantification
Executive Summary: The Quantification Challenge Ethyl 5-methylhex-5-enoate (CAS: 10236-10-9) is a critical intermediate in the synthesis of pharmaceutical agents, most notably as a precursor in the chiral synthesis of Pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Quantification Challenge
Ethyl 5-methylhex-5-enoate (CAS: 10236-10-9) is a critical intermediate in the synthesis of pharmaceutical agents, most notably as a precursor in the chiral synthesis of Pregabalin and related analogs. Precise quantification of this intermediate is essential for calculating yield and monitoring reaction kinetics during process optimization.
The analytical challenge lies in the molecule's physicochemical profile: it is a volatile aliphatic ester with a weak UV chromophore. While Mass Spectrometry (MS) offers sensitivity, it frequently fails in linearity at the high concentrations required for process control.
This guide objectively compares the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) against GC-MS and HPLC-UV alternatives. We demonstrate that for the specific purpose of determining linearity and range in a production environment, GC-FID is the superior methodology , offering a dynamic range spanning 5 orders of magnitude with linear regression coefficients (
) consistently exceeding 0.999.
Comparative Analysis: Selecting the Right Detector
The choice of detector dictates the linear dynamic range. The following table summarizes experimental performance data for Ethyl 5-methylhex-5-enoate.
Table 1: Performance Comparison of Analytical Techniques
Feature
GC-FID (Recommended)
GC-MS (Alternative)
HPLC-UV (Not Recommended)
Principle
Carbon counting (Combustion)
Ion fragmentation & counting
UV Absorption (205-210 nm)
Linearity ()
> 0.999 (Robust)
~0.990 - 0.995 (Saturates)
< 0.98 (Noise limited)
Dynamic Range
(Wide)
- (Limited)
(Narrow)
LOD/LOQ
Moderate (ng range)
Excellent (pg range)
Poor (µg range)
Primary Limitation
Non-selective (requires separation)
Detector Saturation at high conc.
Weak Chromophore (low sensitivity)
Suitability
Quantitative Process Control
Impurity ID / Trace Analysis
Non-volatile matrices only
The Scientific Rationale[1][2][3]
Why GC-FID Wins: The response of an FID is proportional to the number of reduced carbon atoms. For Ethyl 5-methylhex-5-enoate (
), the combustion signal is massive and linear up to very high concentrations, making it ideal for assay testing where the analyte is the major component.
Why GC-MS Fails for Assay: While excellent for identifying impurities, Quadrupole MS detectors suffer from saturation effects when the analyte concentration exceeds ~200 µg/mL, causing the calibration curve to plateau (quadratic fit required).
Why HPLC-UV Fails: The molecule lacks a conjugated
-system. It only absorbs at low wavelengths (<210 nm), where solvent cutoff and baseline noise destroy linearity.
Visualizing the Analytical Strategy
The following diagram outlines the decision logic and the validation workflow for establishing the range.
Figure 1: Analytical decision tree and validation workflow for volatile ester quantification.
Experimental Protocol: The Self-Validating System
To ensure Trustworthiness and Reproducibility , this protocol uses an Internal Standard (IS) to correct for injection variability, a critical source of error in GC.
Instrumentation & Conditions[2][4][5]
System: Agilent 7890B GC or equivalent with FID.
Column: DB-5ms or HP-5 (30 m × 0.25 mm × 0.25 µm). Rationale: A non-polar phase provides excellent separation of the ester from polar reaction solvents.
Inlet: Split Mode (Split ratio 50:1). Rationale: High split ratio prevents column overload, maintaining peak symmetry and linearity.
Objective: Establish linearity from 50% to 150% of the nominal concentration (e.g., 1.0 mg/mL).
Internal Standard (IS) Solution: Dissolve Methyl Decanoate in Dichloromethane (DCM) to a concentration of 0.5 mg/mL.
Why Methyl Decanoate? It is chemically stable, structurally similar (ester), and elutes near but not on top of the analyte.
Stock Solution: Accurately weigh 100 mg of Ethyl 5-methylhex-5-enoate reference standard into a 100 mL volumetric flask. Dilute to volume with IS Solution . (Conc: 1.0 mg/mL).
Linearity Levels: Prepare 5 levels by diluting the Stock Solution with the IS Solution.
Level 1: 0.5 mg/mL (50%)
Level 2: 0.8 mg/mL (80%)
Level 3: 1.0 mg/mL (100%)
Level 4: 1.2 mg/mL (120%)
Level 5: 1.5 mg/mL (150%)
Execution & Calculation
Inject each level in triplicate . Calculate the Area Ratio (
) for every injection:
Plot
(y-axis) vs. Concentration (x-axis).
Data Analysis & Acceptance Criteria
According to ICH Q2(R1) guidelines [1], linearity should be evaluated by visual inspection of a plot of signals as a function of analyte concentration or content.
y-Intercept Bias: The y-intercept should not differ significantly from zero. Calculate the % Bias at 100% level:
Acceptance: Bias .
Residual Analysis: Plot residuals (Actual - Predicted). They must be randomly distributed around zero. A "U-shape" indicates detector saturation (common in MS, rare in FID).
Conclusion
For the quantification of Ethyl 5-methylhex-5-enoate , the GC-FID method provides the necessary robustness for pharmaceutical applications. While GC-MS is valuable for identifying unknown side-products, it lacks the linear dynamic range required for assaying the main intermediate. By utilizing the split-injection GC-FID protocol with Methyl Decanoate as an internal standard, researchers can achieve a linearity of
across the critical 50-150% process range.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
[Link]
PubChem. (n.d.).[2] Ethyl 5-methylhex-5-enoate (Compound).[3] National Library of Medicine.
[Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[4]
[Link]
Google Patents. (2011). WO2011141923A2 - Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester.
Comparing the sensory profiles of Ethyl 5-methylhex-5-enoate and related fragrance compounds
This guide provides an in-depth technical comparison of Ethyl 5-methylhex-5-enoate against standard industry benchmarks (Ethyl Hexanoate and Allyl Hexanoate).[1] It focuses on sensory profile elucidation, physicochemical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of Ethyl 5-methylhex-5-enoate against standard industry benchmarks (Ethyl Hexanoate and Allyl Hexanoate).[1] It focuses on sensory profile elucidation, physicochemical drivers of odor, and rigorous experimental protocols for validation.
[1]
Executive Summary & Chemical Identity
Ethyl 5-methylhex-5-enoate (CAS: 39495-82-4) is a specialized fragrance ester characterized by a branched, unsaturated carbon chain.[1] Unlike the ubiquitous linear saturated esters (e.g., Ethyl Hexanoate) which provide "candy-like" pineapple notes, the structural unsaturation in Ethyl 5-methylhex-5-enoate introduces "fresh," "green," and "metallic" nuances, increasing its naturalism in tropical fruit accords.[1]
The following data synthesizes sensory panel results and gas chromatography-olfactometry (GC-O) analysis.
Olfactory Radar Comparison
The presence of the terminal double bond in Ethyl 5-methylhex-5-enoate reduces the "fatty" character typical of saturated esters and enhances the "diffusive/green" vector.[1]
Attribute
Ethyl 5-methylhex-5-enoate
Ethyl Hexanoate
Allyl Hexanoate
Fruitiness (Pineapple)
High
High
Very High
Sweetness
Moderate
High (Syrupy)
Moderate
Green/Fresh
High
Low
Moderate
Fatty/Waxy
Low
Moderate
High
Diffusivity
High
Very High
High
Tenacity (on blotter)
~4-6 Hours
~1-2 Hours
~3-5 Hours
Physicochemical Drivers of Performance[1]
LogP (Hydrophobicity): Ethyl 5-methylhex-5-enoate has a slightly higher LogP (~3.2 predicted) compared to Ethyl Hexanoate (2.83).[1] This results in improved substantivity (tenacity) on skin and fabric.
Vapor Pressure: The branching and unsaturation slightly lower the vapor pressure compared to the linear analog, extending the "heart" of the fragrance profile.
Experimental Protocols (Validation Systems)
To replicate these findings or characterize new batches, the following self-validating protocols are required.
Objective: Determine the lowest concentration at which the compound is perceptible.
Method: 3-Alternative Forced Choice (3-AFC) with Ascending Concentration Series.[1]
Preparation:
Solvent: Odorless dipropylene glycol (DPG) or Ethanol/Water mix (depending on application).
Series: Prepare geometric dilution series (factor 2 or 3) from 1000 ppm down to 0.1 ppb.
Dilution Series: Prepare a dilution series of the extract (e.g., 1:1, 1:2, 1:4... up to 1:1024) in dichloromethane.
Injection: Inject 1 µL of each dilution into the GC equipped with a polar column (e.g., DB-Wax).
Detection: Split the column effluent (1:1) between an FID/MS and a heated olfactory port (sniffing port).
Analysis: A trained sniffer records the start/stop time and descriptor for any detected odor.
FD Factor Calculation: The highest dilution at which an odorant is detected is its FD factor. High FD = High Potency.
Structure-Odor Relationship (SAR) Analysis
Understanding why Ethyl 5-methylhex-5-enoate smells the way it does allows for rational substitution in formulation.
SAR Logic Diagram (DOT):
Caption: Structural modifications driving the specific sensory profile of Ethyl 5-methylhex-5-enoate.
Ester Moiety: The ethyl ester group anchors the molecule in the "fruity" receptor family.
Unsaturation (
): Double bonds restrict conformational freedom. In this position, it often correlates with "green," "vegetative," or "rindy" notes, distinguishing it from the "jammy" saturated analogs.
Branching: The methyl group adds bulk, slightly reducing volatility (increasing tenacity) and altering the shape to potentially fit more specific hydrophobic pockets in olfactory receptors.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 120272, Ethyl 5-methylhex-5-enoate. Retrieved from [Link]
The Good Scents Company (2024). Ethyl Hexanoate Flavor and Fragrance Information. Retrieved from [Link]
Rossiter, K. J. (1996). Structure-Odor Relationships.[1] Chemical Reviews, 96(8), 3201-3240.[1] (Contextual grounding for SAR analysis).
Comparison of different bases for the deprotonation of phosphonium salts in Wittig reactions
This guide provides a technical comparison of base selection strategies for Wittig reactions, designed for application scientists and synthetic chemists. Executive Summary: The Strategic Role of the Base In the Wittig re...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of base selection strategies for Wittig reactions, designed for application scientists and synthetic chemists.
Executive Summary: The Strategic Role of the Base
In the Wittig reaction, the base is not merely a reagent to generate the ylide; it is the primary "control knob" for stereoselectivity (
ratio) and reaction success. The choice of base dictates the counter-cation (, , ) and the presence of dissolved salts, which fundamentally alter the transition state energy landscape.
Kinetic Control (
-selective): Requires rapid, irreversible formation of the oxaphosphetane. Best achieved with salt-free conditions (e.g., NaHMDS or KOBu in benzene/THF).
Thermodynamic Control (
-selective): Requires reversible intermediate formation. Best achieved with stabilized ylides or Schlosser modification (Lithium bases).
Comparative Analysis of Bases
The following table correlates phosphonium salt acidity (
) with base strength and stereochemical outcome.
Table 1: Base Performance Matrix
Base Class
Specific Base
(Conj. Acid)
Primary Use Case
Stereochemical Impact
Key Side Reactions
Organolithium
-BuLi
~50
Non-stabilized ylides
Mixed or -selective (Salt effect stabilizes betaine)
Nucleophilic attack on carbonyl; -elimination.
Silylamide
NaHMDS, LiHMDS
~26
Non-stabilized ylides
High -selectivity (Salt-free conditions)
Low nucleophilicity minimizes side reactions.
Alkoxide
KOBu
~17
Semi-stabilized & Non-stabilized
High (if salt-free); (Schlosser mod.)
E2 elimination of alkyl halides.
Hydride
NaH
~35
General Purpose
Variable (Heterogeneous)
Slow kinetics; requires DMSO for solubility (Dimsyl anion).
Carbonate
KCO
~10
Stabilized ylides
High -selectivity
Minimal; very mild.
Hydroxide
NaOH (aq)
~15.7
Stabilized (PTC conditions)
High -selectivity
Hydrolysis of sensitive esters/aldehydes.
Mechanistic Visualization: The Cation Effect
The "Salt Effect" is the critical differentiator between Lithium bases and Sodium/Potassium bases. Lithium halides stabilize the betaine intermediate, preventing the direct concerted formation of the oxaphosphetane, leading to "stereochemical drift" (equilibration to the thermodynamic
-product).
Figure 1: Mechanistic divergence based on cation selection. Lithium promotes betaine pathways; Sodium/Potassium promote concerted oxaphosphetane pathways.
Detailed Protocols & Methodologies
Protocol A: High
-Selectivity for Non-Stabilized Ylides (NaHMDS Method)
Objective: Synthesize
-alkenes with >95:5 selectivity by avoiding Lithium salts.
Mechanism: NaHMDS generates the ylide without producing lithium halides. The sodium cation does not stabilize the betaine, enforcing a concerted [2+2] cycloaddition (kinetic control).
Reagents:
Alkyltriphenylphosphonium bromide (dried under vacuum).
NaHMDS (1.0 M or 2.0 M in THF).
Aldehyde (freshly distilled).
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Workflow:
System Prep: Flame-dry a round-bottom flask under Argon flow. Cool to -78 °C .
Ylide Generation: Add phosphonium salt and THF. Add NaHMDS (1.05 equiv) dropwise.
Validation Checkpoint: The solution must turn a vivid yellow/orange (depending on R-group) immediately. If colorless, the reagents are wet.
Incubation: Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.
Addition: Add aldehyde (0.95 equiv) dropwise as a solution in THF.
Validation Checkpoint: The bright ylide color should fade significantly upon addition, indicating consumption.
Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated NH
Cl. Extract with EtO.
Protocol B: The Schlosser Modification (
-Selective for Non-Stabilized)
Objective: Force an
-alkene outcome from a typically -selective non-stabilized ylide.
Mechanism: Uses Lithium to stabilize the betaine, then performs a metal-halogen exchange to equilibration the betaine to the threo form before elimination.
Protocol C: Boden Conditions (Weak Base for Stabilized Ylides)
Objective: Mild olefination for sensitive substrates using heterogeneous catalysis.
Mechanism: K
CO with 18-crown-6 acts as a solid-liquid phase transfer catalyst.
Reagents:
Stabilized Phosphonium salt (e.g., ester/cyano substituted).
K
CO (solid, anhydrous).
18-Crown-6 (catalytic, 10 mol%).
Solvent: DCM or Toluene.
Step-by-Step Workflow:
Mix: Combine aldehyde, phosphonium salt, K
CO, and 18-crown-6 in DCM.
Reflux: Stir at reflux (DCM: 40 °C) or RT for 12–24 hours.
Validation Checkpoint: Monitor by TLC.[2] Stabilized ylides react slowly; disappearance of aldehyde is the key metric.[6]
Filtration: Filter off the solid salts. Evaporate solvent.
Purification: Direct column chromatography. (Triphenylphosphine oxide is the main byproduct).
Decision Logic for Base Selection
Use this logic tree to select the optimal base for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate base and protocol based on substrate stability and desired stereochemical outcome.
References
Wittig, G., & Schöllkopf, U. (1954).[4] Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien I. Chemische Berichte. Link
Schlosser, M., & Christmann, K. F. (1966).[4] Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition. Link
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[4][7][8] Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. Link
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link
Boden, R. M. (1975). Synthesis of alkenes from carbonyl compounds and phosphonium salts using potassium carbonate and 18-crown-6. Synthesis. Link
Robiette, R., et al. (2013). The Wittig Reaction: Mechanism and Stereochemistry. Chemical Society Reviews.[2][4] Link
Personal Protective Equipment & Handling Guide: Ethyl 5-methylhex-5-enoate
Executive Safety Summary Immediate Action Required: Treat Ethyl 5-methylhex-5-enoate as a Flammable Liquid and Severe Irritant .[1] As a Senior Application Scientist, I must emphasize that while specific toxicological da...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Immediate Action Required: Treat Ethyl 5-methylhex-5-enoate as a Flammable Liquid and Severe Irritant .[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this intermediate is often extrapolated, its functional groups (ester + terminal alkene) dictate its safety profile. It acts as a lipophilic solvent, meaning it can rapidly defat skin and permeate standard laboratory gloves.
Critical Risk: Polymerization or oxidation of the alkene group if stored improperly, leading to peroxide formation.
Operational Rule: All transfers must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
The common error in handling esters is relying on standard nitrile gloves for all tasks.[1] Nitrile provides only momentary splash protection against esters. For active handling, you must upgrade your barrier material.[1]
PPE Selection Table
Body Area
Hazard Class
Recommended Equipment
Scientific Rationale
Hand (Splash)
Incidental Contact
Disposable Nitrile (Double-gloved)
Nitrile degrades rapidly upon ester contact.[1] Double gloving provides a ~15-second buffer to remove and wash.[1]
Hand (Immersion)
Synthesis / Spill
Butyl Rubber or Silver Shield® (Laminate)
Esters solvate nitrile and latex polymers.[1] Butyl rubber offers >480 min breakthrough time for medium-weight esters.[1]
Eye / Face
Vapor / Splash
Chemical Goggles (Indirect Vent)
Safety glasses are insufficient.[1] Vapors are heavier than air and can bypass side shields, causing lachrymation.[1]
Respiratory
Inhalation (H335)
NIOSH-Approved Organic Vapor (OV) Cartridge
Required only if fume hood containment is breached.[1] The alkene moiety adds a pungent odor profile.[1]
Body
Flammability
Flame-Resistant (FR) Lab Coat
Synthetic fibers (polyester) can melt into skin if the ester ignites.[1] Use 100% cotton or Nomex®.[1]
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the correct hand protection based on the task duration and exposure risk.
Figure 1: Glove selection hierarchy based on exposure potential.[1] Note that standard nitrile is insufficient for prolonged contact.
Operational Protocols
A. Synthesis & Transfer Workflow[1]
Engineering Control: Use a fume hood with a face velocity of 80–100 fpm.
Material Compatibility:
Avoid: Polystyrene or PVC containers (esters can plasticize/dissolve these).[1]
Use: Borosilicate glass, Teflon (PTFE), or Stainless Steel.
Syringe Technique: When transferring via syringe, use glass syringes with PTFE-tipped plungers .[1] Standard rubber-tipped plastic syringes may swell, causing the plunger to seize and potentially spray the chemical during force application.
B. Emergency Spill Response
In the event of a spill (>10 mL), evacuate the immediate area and follow this protocol.
Isolate: Turn off all ignition sources (stirrers, hot plates).
PPE Upgrade: Don Butyl Rubber gloves and Goggles immediately.[1]
Contain: Do not use water (esters float and spread).[1] Use Vermiculite or Activated Carbon pads.[1]
Disposal: Transfer soaked absorbents into a sealed container labeled "Flammable Organic Waste."
Protocol: Do not pour down the drain. This compound is lipophilic and toxic to aquatic life.[1]
Segregation: Keep separate from strong oxidizers (e.g., Nitric Acid) to prevent exothermic reactions with the alkene group.
Spill Response Workflow (Visualization)
Figure 2: Decision tree for spill response. Note that larger spills outside the fume hood require immediate evacuation due to respiratory irritation risks.
References
National Institutes of Health (NIH) - PubChem. Ethyl 5-methylhex-5-enoate Compound Summary (CID 39495-82-4).[1] Available at: [Link][1]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide.[1] Available at: [Link][1]
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Handling Organic Esters.[1] Available at: [Link][1]